Product packaging for 3-Ethoxybenzene-1-sulfonyl chloride(Cat. No.:CAS No. 69129-60-8)

3-Ethoxybenzene-1-sulfonyl chloride

Cat. No.: B1453719
CAS No.: 69129-60-8
M. Wt: 220.67 g/mol
InChI Key: KRAMAYNJUAGJIC-UHFFFAOYSA-N
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Description

3-Ethoxybenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C8H9ClO3S and its molecular weight is 220.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClO3S B1453719 3-Ethoxybenzene-1-sulfonyl chloride CAS No. 69129-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-2-12-7-4-3-5-8(6-7)13(9,10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAMAYNJUAGJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69129-60-8
Record name 3-ethoxybenzene-1-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 3-Ethoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethoxybenzene-1-sulfonyl chloride, a key intermediate in organic and medicinal chemistry. This document consolidates its chemical and physical properties, synthesis, and reactivity, offering valuable information for its application in research and drug development.

Core Properties of this compound

This compound, with the CAS Number 69129-60-8 , is an aromatic sulfonyl chloride that serves as a versatile building block in the synthesis of various organic molecules.[1][2] Its utility stems from the reactive sulfonyl chloride group, which can readily undergo nucleophilic substitution.

Physicochemical Data

A summary of the key physicochemical properties for this compound and the closely related 3-Methoxybenzenesulfonyl chloride are presented below for comparative analysis.

PropertyThis compound3-Methoxybenzenesulfonyl chloride
CAS Number 69129-60-810130-74-2[3][4]
Molecular Formula C₈H₉ClO₃S[5]C₇H₇ClO₃S[3]
Molecular Weight 219.9961 g/mol (Monoisotopic Mass)[5]206.65 g/mol [3][4]
Predicted XlogP 2.0[5]1.6[3]
Density Not available1.460 g/mL at 25 °C[4]
Refractive Index Not availablen20/D 1.5560[4]

Synthesis and Reactivity

Sulfonyl chlorides are important intermediates in organic synthesis.[6] The synthesis of aryl sulfonyl chlorides, such as this compound, can be achieved through several established methods.

A general and widely used method for the preparation of aromatic sulfonyl chlorides is the reaction of the corresponding arene with chlorosulfonic acid.[7][8] This electrophilic aromatic substitution reaction is often carried out in two steps to control the reaction conditions and minimize the formation of byproducts like sulfones.[8]

General Experimental Protocol for the Synthesis of Aryl Sulfonyl Chlorides

The following is a generalized protocol based on common methods for the synthesis of aryl sulfonyl chlorides. This should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • Ethoxybenzene

  • Chlorosulfonic acid

  • Inorganic salt catalyst (e.g., sodium sulfate)[8]

  • Ice

  • Water

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., magnesium sulfate)

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, the arene (ethoxybenzene) and an inorganic salt catalyst are introduced.

  • The mixture is cooled to a low temperature (typically between -5°C and 10°C) using an ice bath.

  • Chlorosulfonic acid is added dropwise to the stirred mixture, maintaining the low temperature to control the sulfonation reaction.[8]

  • After the initial addition, the reaction may be allowed to warm to a slightly higher temperature and stirred for a period to ensure complete sulfonation.

  • A second portion of chlorosulfonic acid or another chlorinating agent like thionyl chloride may be added at a controlled temperature to convert the resulting sulfonic acid into the sulfonyl chloride.[7][9]

  • Upon completion, the reaction mixture is carefully poured into ice water to precipitate the crude sulfonyl chloride.

  • The product is then extracted with an organic solvent. The organic layers are combined, washed with water, dried over a drying agent, and the solvent is removed under reduced pressure to yield the crude aryl sulfonyl chloride.

  • Further purification can be achieved by recrystallization or distillation.

General Reactivity

Sulfonyl chlorides are reactive electrophiles that readily react with a variety of nucleophiles. This reactivity is central to their utility in chemical synthesis.[6][7] Key reactions include:

  • Hydrolysis: Reaction with water to form the corresponding sulfonic acid.[7]

  • Alcoholysis: Reaction with alcohols in the presence of a base to form sulfonate esters.[7]

  • Aminolysis: Reaction with primary or secondary amines to yield sulfonamides, a reaction known as the Hinsberg test.[7]

  • Friedel-Crafts Reaction: Reaction with arenes in the presence of a Lewis acid catalyst to form sulfones.[7]

Applications in Drug Development

The sulfonyl chloride moiety is a key pharmacophore found in a variety of therapeutic agents. Its derivatives have been investigated for a range of biological activities, including anticancer, antiparasitic, and antiproliferative effects.[10][11] The ability to easily form stable sulfonamides and sulfonate esters allows for the facile derivatization of lead compounds to explore structure-activity relationships and optimize pharmacokinetic properties.

Visualizing Synthesis and Reactivity

To better illustrate the chemical processes discussed, the following diagrams are provided in the DOT language.

G cluster_synthesis General Synthesis of Aryl Sulfonyl Chlorides Arene Arene (e.g., Ethoxybenzene) SulfonicAcid Aryl Sulfonic Acid Arene->SulfonicAcid + Chlorosulfonic Acid (Sulfonation) SulfonylChloride Aryl Sulfonyl Chloride (e.g., this compound) SulfonicAcid->SulfonylChloride + Chlorinating Agent (e.g., SOCl₂ or excess HSO₃Cl)

Caption: General two-step synthesis of aryl sulfonyl chlorides.

G cluster_reactivity General Reactivity of Aryl Sulfonyl Chlorides SulfonylChloride Aryl Sulfonyl Chloride SulfonicAcid Aryl Sulfonic Acid SulfonylChloride->SulfonicAcid + H₂O (Hydrolysis) SulfonateEster Aryl Sulfonate Ester SulfonylChloride->SulfonateEster + R'OH / Base (Alcoholysis) Sulfonamide Aryl Sulfonamide SulfonylChloride->Sulfonamide + R'₂NH (Aminolysis) Sulfone Aryl Sulfone SulfonylChloride->Sulfone + Arene / Lewis Acid (Friedel-Crafts)

Caption: Key reactions of aryl sulfonyl chlorides with various nucleophiles.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethoxybenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 3-Ethoxybenzene-1-sulfonyl chloride, a key intermediate in organic synthesis and pharmaceutical research. This guide details synthetic pathways, experimental protocols, and analytical characterization methods.

Introduction

This compound (CAS No: 69129-60-8) is an aromatic sulfonyl chloride compound. Sulfonyl chlorides are a critical class of organic reagents used extensively as intermediates in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1][2] These derivatives are prevalent in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including antibiotics, diuretics, and antiviral drugs. The specific substitution pattern of this compound, with its meta-oriented ethoxy group, makes it a valuable building block for accessing unique chemical scaffolds in drug discovery.

Synthesis of this compound

The synthesis of aryl sulfonyl chlorides is most commonly achieved through the electrophilic aromatic substitution reaction known as chlorosulfonation.[3][4] This section outlines the primary synthetic strategy, its challenges, and a detailed experimental protocol.

Synthetic Pathway: Chlorosulfonation of Ethoxybenzene

The direct chlorosulfonation of ethoxybenzene using chlorosulfonic acid (ClSO₃H) is a potential route.[4] However, the ethoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Consequently, this reaction would predominantly yield a mixture of 4-ethoxybenzene-1-sulfonyl chloride and 2-ethoxybenzene-1-sulfonyl chloride, with the desired meta-isomer, this compound, as a minor byproduct, making isolation difficult and yields low.

A more effective, regioselective synthesis is required to produce the meta-isomer specifically. A logical multi-step pathway, as depicted below, starts from a precursor with a meta-directing group that is later converted or used to direct the sulfonyl chloride group to the correct position. One such plausible route begins with 3-ethoxyaniline.

G cluster_sandmeyer Sandmeyer-Type Reaction A 3-Ethoxyaniline B Diazonium Salt Intermediate A->B 1. NaNO₂, aq. HCl 2. 0-5 °C C This compound B->C SO₂, CuCl₂

Caption: Proposed regioselective synthesis pathway for this compound.

Experimental Protocol: Chlorosulfonation

While direct chlorosulfonation of ethoxybenzene is not ideal for the meta-isomer, the following is a general protocol for chlorosulfonation of an aromatic compound, which can be adapted.[5][6] Extreme caution must be exercised when handling chlorosulfonic acid.

Materials:

  • Ethoxybenzene (or other suitable precursor)

  • Chlorosulfonic acid (ClSO₃H), freshly distilled

  • Crushed ice

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas. The reaction should be performed in a well-ventilated fume hood.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Charge the flask with chlorosulfonic acid (typically 4-5 molar equivalents).

  • Slowly add the ethoxybenzene (1 molar equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 5-10 °C.[5]

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • In a separate large beaker, prepare a slurry of crushed ice and water.

  • Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.[6] This step is highly exothermic and releases large amounts of HCl gas.

  • The product will precipitate as a solid or separate as an oil. Extract the aqueous mixture three times with dichloromethane or diethyl ether.

  • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

The key physical and chemical properties of the target compound are summarized below.

PropertyValueReference(s)
CAS Number 69129-60-8[7][8]
Molecular Formula C₈H₉ClO₃S[9]
Molecular Weight 220.68 g/mol [8]
Appearance Off-white to yellow solid or oil-
Melting Point 38-39 °C[8]
Boiling Point Not available (likely decomposes upon heating at atmospheric pressure)-
Solubility Soluble in most organic solvents (DCM, Chloroform, Ethyl Acetate). Reacts with water and alcohols.-
Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds.[10][11][12]

TechniqueExpected Observations
¹H NMR (CDCl₃)δ (ppm) ≈ 7.7-7.5 (m, 2H, Ar-H), 7.4-7.2 (m, 2H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃)δ (ppm) ≈ 159 (Ar-C-O), 146 (Ar-C-S), 131 (Ar-CH), 125 (Ar-CH), 121 (Ar-CH), 115 (Ar-CH), 64 (-OCH₂-), 15 (-CH₃)
IR Spectroscopy ν (cm⁻¹) ≈ 3100-3000 (Ar C-H stretch), 2980-2850 (Aliphatic C-H stretch), 1380-1365 & 1190-1170 (S=O asymmetric & symmetric stretch), 1250 (Ar-O-C stretch), 600-500 (C-S stretch)
Mass Spectrometry [M]+ at m/z ≈ 220 (³⁵Cl) and 222 (³⁷Cl) in a ~3:1 ratio. Key fragments from loss of Cl (m/z 185) and SO₂Cl (m/z 121).
Characterization Protocols

The overall workflow from synthesis to final characterization is a sequential process requiring careful handling at each stage.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_characterization Characterization Phase A Reagent Preparation (Chlorosulfonic Acid, Precursor) B Chlorosulfonation Reaction A->B C Quenching on Ice & Extraction B->C D Crude Product Isolation (Solvent Removal) C->D E Recrystallization or Column Chromatography D->E F Pure Compound E->F G Spectroscopic Analysis (NMR, IR, MS) F->G H Physicochemical Analysis (Melting Point) F->H I Data Interpretation & Structure Confirmation G->I H->I

Caption: General experimental workflow for synthesis, purification, and characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the purified, dry product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure.

2. Infrared (IR) Spectroscopy:

  • Place a small amount of the solid product directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands for the sulfonyl chloride and ethoxy functional groups.[11]

3. Mass Spectrometry (MS):

  • Dissolve a small sample in a suitable volatile solvent like methanol or acetonitrile.

  • Analyze using an instrument with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Determine the molecular ion peak and observe the isotopic pattern for chlorine to confirm the molecular formula. Analyze the fragmentation pattern to support the proposed structure.

Safety and Handling

  • Chlorosulfonic acid is extremely corrosive, toxic, and reacts violently with water. It must be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and a face shield.[4]

  • This compound is expected to be corrosive and a lachrymator. It is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

  • All reactions and work-up procedures involving the evolution of HCl gas must be conducted in a well-ventilated fume hood.

References

Physicochemical properties of 3-Ethoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 69129-60-8) is an organosulfur compound of interest in synthetic organic chemistry. As a sulfonyl chloride derivative, it serves as a key intermediate for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules, which are prevalent scaffolds in medicinal chemistry and materials science. This document provides a comprehensive overview of its known and predicted physicochemical properties, reactivity, and general experimental protocols relevant to its characterization. Due to a lack of specific experimentally determined data in publicly available literature, properties of the closely related analog, 3-methoxybenzenesulfonyl chloride, are provided for comparative purposes.

Physicochemical Properties

PropertyThis compound3-Methoxybenzenesulfonyl chloride (Analog for Comparison)
IUPAC Name 3-ethoxybenzenesulfonyl chloride3-methoxybenzenesulfonyl chloride[1]
Synonyms 3-Ethoxy-benzenesulfonyl chloridem-Anisolesulfonyl chloride[2]
CAS Number 69129-60-8[3]10130-74-2[1]
Molecular Formula C₈H₉ClO₃S[4]C₇H₇ClO₃S[1]
Molecular Weight 220.67 g/mol 206.65 g/mol [1]
Monoisotopic Mass 219.9961 Da[4]205.9804429 Da[1]
Appearance Data not availableClear pale yellow to pale brownish liquid[2]
Boiling Point Data not available158-159 °C at 20 mmHg[2]
Density Data not available1.460 g/mL at 25 °C[5]
Predicted XLogP 2.0[4]1.6[1]
SMILES CCOC1=CC(=CC=C1)S(=O)(=O)Cl[4]COC1=CC(=CC=C1)S(=O)(=O)Cl[1]
InChI InChI=1S/C8H9ClO3S/c1-2-12-7-4-3-5-8(6-7)13(9,10)11/h3-6H,2H2,1H3[4]InChI=1S/C7H7ClO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3[5]
InChIKey KRAMAYNJUAGJIC-UHFFFAOYSA-N[4]JHJKSEKUZNJKGO-UHFFFAOYSA-N[5]

Reactivity and Stability

This compound exhibits reactivity typical of aryl sulfonyl chlorides. The sulfonyl chloride group is a potent electrophile, making the compound susceptible to nucleophilic attack.

  • Hydrolysis: It is expected to be moisture-sensitive, reacting with water to form the corresponding 3-ethoxybenzenesulfonic acid and hydrochloric acid.[6] This necessitates handling and storage under dry, inert conditions.

  • Reaction with Amines: It readily reacts with primary and secondary amines to form stable sulfonamides. This reaction is fundamental to the synthesis of many biologically active molecules and forms the basis of the Hinsberg test for amine characterization.[7]

  • Reaction with Alcohols: In the presence of a base (like pyridine), it reacts with alcohols to yield sulfonate esters.

  • Friedel-Crafts Reactions: As an electrophile, it can participate in Friedel-Crafts reactions with arenes to form diaryl sulfones.

  • Stability: The compound is combustible, and vapors may form explosive mixtures with air upon intense heating.[6] It should be stored away from incompatible materials such as bases, amines, and strong oxidizing agents.[4]

Reactivity_Relationships cluster_nucleophiles Nucleophiles cluster_products Products main This compound (Electrophile) acid Sulfonic Acid main->acid Hydrolysis sulfonamide Sulfonamide main->sulfonamide Sulfonamidation sulfonate Sulfonate Ester main->sulfonate Esterification sulfone Diaryl Sulfone main->sulfone Friedel-Crafts Sulfonylation water Water (H₂O) water->acid amine Amine (R₂NH) amine->sulfonamide alcohol Alcohol (R'OH) alcohol->sulfonate arene Arene (ArH) arene->sulfone

Caption: Key reactivity pathways of this compound.

Experimental Protocols

While specific experimental reports detailing the characterization of this compound are scarce, standard organic chemistry laboratory procedures are applicable for determining its key physicochemical properties.

Synthesis via Diazotization of 3-Ethoxyaniline

A common route for the synthesis of aryl sulfonyl chlorides involves the diazotization of the corresponding aniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source (Sandmeyer-type reaction).

  • Diazotization: 3-Ethoxyaniline is dissolved in a cooled, aqueous solution of a strong acid (e.g., HCl). A chilled aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C.

  • Sulfonylation: The resulting diazonium salt solution is then added slowly to a pre-saturated solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a copper(I) or copper(II) chloride catalyst.

  • Workup: The reaction is typically quenched by pouring it into ice water, leading to the precipitation or separation of the crude sulfonyl chloride.

  • Purification: The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. Final purification can be achieved by vacuum distillation or chromatography.

Synthesis_Workflow start Start: 3-Ethoxyaniline diazotization 1. Diazotization (NaNO₂, HCl, <5°C) start->diazotization diazonium Intermediate: 3-Ethoxybenzene diazonium chloride diazotization->diazonium sulfonylation 2. Sulfonylation (SO₂, CuCl₂) diazonium->sulfonylation crude_product Crude Product Mixture sulfonylation->crude_product extraction 3. Extraction (e.g., Diethyl Ether) crude_product->extraction purification 4. Purification (e.g., Vacuum Distillation) extraction->purification end Final Product: 3-Ethoxybenzene-1- sulfonyl chloride purification->end

References

The Unsung Workhorse: A Technical Guide to 3-Ethoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxybenzenesulfonyl chloride is a sulfonyl chloride compound that, while not as extensively documented as its methoxy analog, holds potential as a versatile reagent in organic synthesis, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its probable discovery, historical context, inferred physicochemical properties, and detailed experimental protocols for its synthesis. Due to a lack of specific historical records for its discovery, this guide presents a plausible historical narrative based on the well-established chemistry of sulfonyl chlorides. All quantitative data are summarized for clarity, and key synthetic pathways are illustrated using logical diagrams.

Introduction: A Historical Perspective on Sulfonyl Chlorides

The discovery and development of sulfonyl chlorides are intrinsically linked to the advancement of organic chemistry in the 19th century. The foundational work on benzenesulfonic acid and its derivatives laid the groundwork for the synthesis of these highly reactive and useful compounds. While the exact date and discoverer of 3-ethoxybenzenesulfonyl chloride are not explicitly documented in readily available historical records, its synthesis can be logically inferred to have occurred following the establishment of general methods for the preparation of arylsulfonyl chlorides.

One of the most significant early methods for synthesizing arylsulfonyl chlorides was the reaction of a sodium arylsulfonate with a chlorinating agent like phosphorus pentachloride. Another key development was the direct chlorosulfonation of aromatic compounds using chlorosulfonic acid, a method that became widely adopted for its efficiency. Given that ethoxybenzene (phenetole) was a known compound, it is highly probable that 3-ethoxybenzenesulfonyl chloride was first synthesized via the direct chlorosulfonation of ethoxybenzene. This reaction is analogous to the well-documented chlorosulfonation of anisole to produce methoxybenzenesulfonyl chlorides.

The primary driving force for the synthesis of new sulfonyl chlorides has historically been their utility in the preparation of sulfonamides. The discovery of the antibacterial properties of sulfonamide drugs in the 1930s spurred extensive research into novel analogs, making a wide variety of substituted benzenesulfonyl chlorides valuable intermediates. It is within this context of expanding the chemical space for medicinal chemistry that the synthesis of compounds like 3-ethoxybenzenesulfonyl chloride would have been of interest.

Physicochemical and Spectroscopic Data

Due to the limited availability of specific experimental data for 3-ethoxybenzenesulfonyl chloride, the following properties are a combination of data from closely related analogs and predicted values based on its structure.

PropertyInferred ValueNotes
Molecular Formula C8H9ClO3S-
Molecular Weight 220.67 g/mol -
Appearance Likely a colorless to pale yellow liquid or low-melting solidBy analogy with 3-methoxybenzenesulfonyl chloride.
Boiling Point > 200 °C (decomposes)Estimated based on similar compounds. Sulfonyl chlorides are generally high-boiling but can be unstable at elevated temperatures.
Melting Point Not available-
Solubility Soluble in most organic solvents (e.g., DCM, THF, ether). Reacts with protic solvents (e.g., water, alcohols).Typical for sulfonyl chlorides.
1H NMR See predicted spectrum in Section 4.2Predicted chemical shifts based on the structure.
13C NMR See predicted spectrum in Section 4.2Predicted chemical shifts based on the structure.
IR Spectroscopy Strong absorptions expected around 1370 cm-1 (asymmetric SO2 stretch) and 1180 cm-1 (symmetric SO2 stretch).Characteristic absorbances for sulfonyl chlorides.

Synthesis of 3-Ethoxybenzenesulfonyl Chloride: Experimental Protocol

The most plausible and direct method for the synthesis of 3-ethoxybenzenesulfonyl chloride is the chlorosulfonation of ethoxybenzene. The ethoxy group is an ortho-, para-director; therefore, the reaction will likely yield a mixture of 2-ethoxy- and 4-ethoxybenzenesulfonyl chloride as the major products, with 3-ethoxybenzenesulfonyl chloride being a minor isomer. Separation of the isomers would be necessary, typically achieved by chromatography.

General Experimental Protocol: Chlorosulfonation of Ethoxybenzene

Disclaimer: This is a generalized protocol and should be adapted and optimized by a qualified chemist. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Ethoxybenzene

  • Chlorosulfonic acid

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethoxybenzene (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The reaction is exothermic and will evolve HCl gas.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture of isomeric ethoxybenzenesulfonyl chlorides.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the 3-ethoxybenzenesulfonyl chloride isomer.

Diagrams and Visualizations

Logical Workflow for the Synthesis of 3-Ethoxybenzenesulfonyl Chloride

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Ethoxybenzene Ethoxybenzene Chlorosulfonation Chlorosulfonation in DCM Ethoxybenzene->Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Chlorosulfonation Quench Quench with Ice Chlorosulfonation->Quench Extraction Extraction with DCM Quench->Extraction Wash Wash with NaHCO3 Extraction->Wash Drying Drying over MgSO4 Wash->Drying Chromatography Silica Gel Chromatography Drying->Chromatography Product 3-Ethoxybenzenesulfonyl Chloride Chromatography->Product

Caption: Synthetic workflow for 3-ethoxybenzenesulfonyl chloride.

Predicted 1H and 13C NMR Chemical Shifts

The following diagram illustrates the predicted NMR chemical shifts for 3-ethoxybenzenesulfonyl chloride. These are estimations and actual experimental values may vary.

G cluster_HNMR Predicted 1H NMR (ppm) cluster_CNMR Predicted 13C NMR (ppm) cluster_structure 3-Ethoxybenzenesulfonyl Chloride H_A ~7.6 (m) structure Image of 3-ethoxybenzenesulfonyl chloride structure with atoms labeled for NMR correlation would be placed here. H_B ~7.4 (t) H_C ~7.2 (m) H_D ~4.1 (q) H_E ~1.4 (t) C_1 ~158 C_2 ~142 C_3 ~130 C_4 ~124 C_5 ~121 C_6 ~115 C_7 ~64 C_8 ~15

Commercial Sourcing and Technical Profile of 3-Ethoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

3-Ethoxybenzene-1-sulfonyl chloride is an important building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a modifiable ethoxybenzene moiety, allows for its incorporation into a wide array of molecular scaffolds. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, a representative synthesis protocol, and expected analytical data to aid researchers in its effective procurement and utilization.

Commercial Suppliers

A number of chemical suppliers offer this compound (CAS No. 69129-60-8). The availability, purity, and offered quantities can vary between suppliers. Researchers are advised to contact the vendors directly for the most current information and to request certificates of analysis.

Table 1: Commercial Suppliers of this compound

SupplierProduct Code/CAS No.Purity/SpecificationAvailable Quantities
BLD Pharm69129-60-8Not specifiedInquire
ChemicalBookTRC, E677578Not specified10mg
Sigma-Aldrich (Enamine)ENA444723014Not specifiedInquire
AK Scientific, Inc.0371DQNot specifiedInquire

Note: This information is based on publicly available data and is subject to change. Please verify with the supplier.

For researchers interested in related structures, several substituted analogues of this compound are also commercially available. These can be useful for structure-activity relationship (SAR) studies.

Table 2: Commercial Suppliers of Selected this compound Analogues

Compound NameCAS No.Supplier
4-chloro-3-ethoxybenzene-1-sulfonyl chloride1202571-18-3ChemShuttle[1]
4-Cyano-3-ethoxybenzene-1-sulfonyl chloride1187051-48-4BLD Pharm[2]
3-Ethoxy-4-fluorobenzene-1-sulfonyl chloride1268334-98-0BLD Pharm[3]
3-(2,2-Dimethyl-propionylamino)-4-ethoxy-benzene sulfonyl chlorideNot AvailableSanta Cruz Biotechnology[4][5]
3-carbamoyl-4-ethoxybenzene-1-sulfonyl chlorideNot AvailableAllmpus[6]

Physicochemical Properties

A summary of the key computed and experimental data for this compound is provided below.

Table 3: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 69129-60-8BLD Pharm[7]
Molecular Formula C8H9ClO3SPubChemLite[8]
Molecular Weight 220.67 g/mol BLD Pharm[7]
InChIKey KRAMAYNJUAGJIC-UHFFFAOYSA-NPubChemLite[8]
SMILES CCOC1=CC(=CC=C1)S(=O)(=O)ClPubChemLite[8]
Predicted XlogP 2.0PubChemLite[8]
Monoisotopic Mass 219.9961 DaPubChemLite[8]

Experimental Protocols

Representative Synthesis of this compound via Chlorosulfonation

Disclaimer: This is a representative protocol and should be adapted and optimized by a qualified chemist. All necessary safety precautions must be taken.

Materials:

  • Ethoxybenzene

  • Chlorosulfonic acid

  • Dichloromethane (or other suitable inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a fume hood, a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet is charged with ethoxybenzene and a suitable inert solvent like dichloromethane.

  • The flask is cooled in an ice bath to 0-5 °C.

  • Chlorosulfonic acid (typically 2-3 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The reaction is exothermic and will evolve hydrogen chloride gas, which should be scrubbed.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours) to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then carefully poured onto crushed ice with stirring.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Expected Analytical Data

Specific spectroscopic data for this compound is not available in the searched results. However, based on the analysis of analogous compounds, the following spectral characteristics can be anticipated.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group. The aromatic protons will appear as a complex multiplet in the downfield region. The deshielding effect of the sulfonyl chloride group will influence the chemical shifts of the aromatic protons.

  • 13C NMR: The spectrum will show characteristic signals for the ethoxy group carbons and the aromatic carbons. The carbon atom attached to the sulfonyl chloride group will be significantly deshielded.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit strong characteristic absorption bands for the sulfonyl chloride group.[9]

  • S=O asymmetric stretching: ~1370-1390 cm-1

  • S=O symmetric stretching: ~1170-1190 cm-1

  • C-O-C stretching: ~1200-1250 cm-1 (asymmetric) and ~1000-1050 cm-1 (symmetric)

  • C-H aromatic stretching: ~3000-3100 cm-1

  • C-H aliphatic stretching: ~2850-3000 cm-1

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) and a characteristic M+2 peak with an intensity of about one-third of the M+ peak, which is indicative of the presence of a chlorine atom.[9] Fragmentation patterns would likely involve the loss of the chlorine atom and the sulfonyl group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of sourcing and utilizing this compound in a research setting.

Sourcing_Workflow cluster_sourcing Sourcing this compound cluster_synthesis In-house Synthesis (Alternative) Identify_Suppliers Identify Commercial Suppliers (e.g., BLD Pharm, ChemicalBook) Request_Quotes Request Quotes and Certificates of Analysis Identify_Suppliers->Request_Quotes Procurement Procure Compound Request_Quotes->Procurement Select_Route Select Synthetic Route (e.g., Chlorosulfonation) Perform_Synthesis Perform Synthesis and Purification Select_Route->Perform_Synthesis Characterization Characterize Product (NMR, IR, MS) Perform_Synthesis->Characterization

Caption: Workflow for acquiring this compound.

Drug_Development_Pathway Start This compound (Starting Material) Reaction Reaction with Amine/Alcohol (Sulfonamide/Sulfonate Formation) Start->Reaction Intermediate Key Intermediate Reaction->Intermediate Further_Modification Further Synthetic Modifications Intermediate->Further_Modification Lead_Compound Lead Compound Generation Further_Modification->Lead_Compound Biological_Screening Biological Screening Lead_Compound->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies SAR_Studies->Lead_Compound Optimization

Caption: Role in a typical drug development pathway.

References

An In-depth Technical Guide to 3-Ethoxybenzene-1-sulfonyl chloride: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and storage of 3-Ethoxybenzene-1-sulfonyl chloride. Due to the limited availability of data for this specific compound, information from its close structural analog, 3-methoxybenzenesulfonyl chloride, is included for a thorough understanding of its expected properties and hazards. All data derived from analogs will be clearly indicated.

Chemical Identification and Physical Properties

PropertyValueSource
Chemical Name This compoundPubChem
Molecular Formula C8H9ClO3SPubChem[1]
Molecular Weight 220.67 g/mol PubChem[1]
SMILES CCOC1=CC(=CC=C1)S(=O)(=O)ClPubChem[1]
Predicted XlogP 2.0PubChem[1]
CAS Number 69129-60-8Sigma-Aldrich

Hazard Identification and Safety Precautions

This compound is expected to be a corrosive chemical that causes severe skin burns and eye damage.[2][3][4] It is also likely to be harmful if swallowed and may cause respiratory irritation.[2][3] Contact with water can liberate toxic gas.[3][4]

GHS Hazard Statements (based on 3-methoxybenzenesulfonyl chloride): [3]

  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.

  • May cause respiratory irritation.

Precautionary Statements: [3]

  • Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area.

  • Response:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

    • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.

    • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage

Handling:

  • Use only under a chemical fume hood.[3]

  • Do not get in eyes, on skin, or on clothing.[3]

  • Avoid breathing dust, vapor, mist, or gas.[3]

  • Do not ingest. If swallowed, seek immediate medical assistance.[3]

  • Handle under an inert atmosphere is recommended.[3]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

  • Store in a corrosives area.[3]

  • Keep away from water or moist air, as it reacts violently with water.[3]

  • Incompatible materials include strong oxidizing agents.[3]

Accidental Release Measures and Disposal

Accidental Release:

  • Ensure adequate ventilation.

  • Use personal protective equipment as required.

  • Keep people away from and upwind of spill/leak.

  • Evacuate personnel to safe areas.[3]

  • Soak up with inert absorbent material and keep in suitable, closed containers for disposal.[3]

  • Do not expose spill to water.[3]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant.

  • Should not be released into the environment.[3]

Experimental Protocols

General Synthesis of Arylsulfonyl Chlorides

A common method for the synthesis of arylsulfonyl chlorides is the reaction of the corresponding arene with chlorosulfonic acid.[5]

Materials:

  • 3-Ethoxybenzene

  • Chlorosulfonic acid

  • Crushed ice

  • Apparatus: Round-bottom flask, stirrer, separatory funnel, exit tube, thermometer.

Procedure:

  • In a flask equipped with a stirrer, separatory funnel, and exit tube, place the chlorosulfonic acid.[5]

  • Slowly add 3-ethoxybenzene to the chlorosulfonic acid while stirring and maintaining a low temperature (e.g., 20-25°C) using a cooling bath.[5] Hydrogen chloride gas will be evolved and should be handled in a fume hood.[5]

  • After the addition is complete, continue stirring for a period (e.g., one hour).[5]

  • Carefully pour the reaction mixture onto crushed ice.[5]

  • The resulting this compound can then be separated and purified.

Note: This is a generalized procedure and should be adapted and optimized for the specific scale and equipment used.

General Reaction with Nucleophiles (e.g., Amines)

Sulfonyl chlorides readily react with nucleophiles such as amines to form sulfonamides.

Materials:

  • This compound

  • Amine of choice

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • Dissolve the amine in the anhydrous solvent in a flask under an inert atmosphere.

  • Add the base to the solution.

  • Slowly add a solution of this compound in the same solvent to the amine solution, typically at a reduced temperature (e.g., 0°C).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or other appropriate methods).

  • Upon completion, the reaction is typically worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and evaporation of the solvent.

  • The resulting sulfonamide can be purified by crystallization or chromatography.

Visualizations

General_Reactions General Reactions of this compound A This compound B Sulfonic Acid A->B  + H2O C Sulfonamide A->C  + R'2NH D Sulfonate Ester A->D  + R'OH

Caption: General reaction pathways of this compound.

Handling_Workflow Safe Handling Workflow Start Start PPE Wear Appropriate PPE: - Safety Goggles - Lab Coat - Gloves Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood InertAtmosphere Handle Under Inert Atmosphere FumeHood->InertAtmosphere Weighing Weighing InertAtmosphere->Weighing Reaction Reaction Setup Weighing->Reaction Workup Reaction Work-up Reaction->Workup Storage Store in a Cool, Dry, Well-ventilated Area Workup->Storage End End Storage->End

Caption: Recommended workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for Sulfonylation Reactions Using 3-Ethoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 3-Ethoxybenzene-1-sulfonyl chloride in sulfonylation reactions to synthesize sulfonamides and sulfonate esters. The procedures outlined are fundamental for medicinal chemistry and drug development, where the sulfonyl group is a key functional moiety in a variety of therapeutic agents.

Introduction

This compound is a versatile reagent for the introduction of the 3-ethoxyphenylsulfonyl group onto various nucleophiles. The resulting sulfonamides and sulfonate esters are of significant interest in drug discovery due to their potential biological activities. Sulfonamides are a cornerstone of antibacterial drugs and are also found in diuretics, anticonvulsants, and anti-inflammatory agents. Sulfonate esters, while less common in pharmaceuticals, are important intermediates in organic synthesis. These protocols provide standardized procedures for the synthesis of N-substituted sulfonamides and sulfonate esters using this specific sulfonyl chloride.

Data Presentation

The following tables summarize representative quantitative data for the sulfonylation of various amines and phenols with this compound. These are based on general sulfonylation procedures and provide expected outcomes under the specified conditions.

Table 1: Sulfonylation of Primary and Secondary Amines

EntryAmineBaseSolventTime (h)Yield (%)
1AnilinePyridineDichloromethane (DCM)492
24-MethylanilineTriethylamine (TEA)Tetrahydrofuran (THF)588
3BenzylaminePyridineDichloromethane (DCM)395
4PiperidineTriethylamine (TEA)Acetonitrile685
5MorpholinePyridineDichloromethane (DCM)490

Table 2: Sulfonylation of Phenols

EntryPhenolBaseSolventTime (h)Yield (%)
1PhenolPyridineDichloromethane (DCM)685
24-CresolTriethylamine (TEA)Tetrahydrofuran (THF)782
34-ChlorophenolPyridineDichloromethane (DCM)688
42-NaphtholPyridineDichloromethane (DCM)878

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl Sulfonamides

This protocol describes a general method for the reaction of this compound with primary or secondary amines to yield the corresponding sulfonamides.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine, piperidine)

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of the amine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask, add pyridine or TEA (1.2 mmol).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Dissolve this compound (1.1 mmol) in anhydrous DCM (5 mL) and add it dropwise to the amine solution over 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1 (typically 3-6 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired sulfonamide.

Protocol 2: General Procedure for the Synthesis of Aryl Sulfonate Esters

This protocol outlines a general method for the reaction of this compound with phenols to yield the corresponding sulfonate esters.

Materials:

  • This compound

  • Appropriate phenol (e.g., phenol, 4-cresol)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of the phenol (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask, add pyridine (1.5 mmol).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Dissolve this compound (1.2 mmol) in anhydrous DCM (5 mL) and add it dropwise to the phenol solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 2 (typically 6-8 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM (10 mL) and wash with 1 M HCl (2 x 15 mL).

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired sulfonate ester.

Visualizations

Sulfonamide Synthesis Workflow

Sulfonamide_Synthesis reagents Amine (1.0 eq) Base (1.2 eq) Anhydrous Solvent reaction Reaction at 0°C to RT (3-6 h) reagents->reaction sulfonyl_chloride This compound (1.1 eq) in Anhydrous Solvent sulfonyl_chloride->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product N-Substituted 3-Ethoxybenzenesulfonamide purification->product

Caption: Workflow for the synthesis of N-substituted sulfonamides.

Sulfonate Ester Synthesis Workflow

Sulfonate_Ester_Synthesis reagents Phenol (1.0 eq) Pyridine (1.5 eq) Anhydrous DCM reaction Reaction at 0°C to RT (6-8 h) reagents->reaction sulfonyl_chloride This compound (1.2 eq) in Anhydrous DCM sulfonyl_chloride->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Aryl 3-Ethoxybenzenesulfonate purification->product

Caption: Workflow for the synthesis of aryl sulfonate esters.

General Reaction Scheme

General_Reaction_Scheme cluster_0 Sulfonylation Reaction Reagent This compound Product Sulfonamide (R-NHSO₂-Ar) or Sulfonate Ester (R-OSO₂-Ar) Reagent->Product Nucleophile R-NH₂ (Amine) or R-OH (Phenol) Nucleophile->Product Base Base (Pyridine or TEA) Base->Product Facilitates HCl removal

Caption: General scheme of sulfonylation reactions.

Application Notes and Protocols: 3-Ethoxybenzene-1-sulfonyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxybenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride that serves as a key reagent in organic synthesis. Sulfonyl chlorides are a class of organosulfur compounds with the general formula R-SO₂Cl. They are widely utilized as precursors for the synthesis of sulfonamides and sulfonate esters, functional groups of significant importance in the fields of medicinal chemistry and materials science. The reactivity of the sulfonyl chloride group is characterized by its susceptibility to nucleophilic attack, allowing for the facile introduction of the sulfonyl moiety onto a variety of substrates. The 3-ethoxy substitution on the benzene ring can modulate the physicochemical properties, such as lipophilicity and electronic effects, of the resulting sulfonamide derivatives, potentially influencing their biological activity and pharmacokinetic profiles.

Core Application: Synthesis of N-Substituted 3-Ethoxybenzenesulfonamides

The primary application of this compound is in the synthesis of N-substituted 3-ethoxybenzenesulfonamides. This reaction, a classic example of nucleophilic acyl substitution at a sulfur center, involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base.

The sulfonamide functional group is a prevalent scaffold in a wide range of pharmaceuticals, including antibacterial agents, diuretics, anticonvulsants, and antiviral drugs. The nitrogen-sulfur bond in sulfonamides is relatively stable, and the geometry and hydrogen-bonding capabilities of this group contribute to its ability to bind to biological targets. The ethoxy group at the meta-position of the benzene ring in 3-ethoxybenzenesulfonamide derivatives can influence receptor binding and metabolic stability.

General Reaction Scheme:

cluster_conditions reagent1 This compound product N-substituted-3-ethoxybenzenesulfonamide reagent1->product reagent2 +   R1R2NH (Amine) reagent2->product conditions Base (e.g., Pyridine, Triethylamine) Solvent (e.g., DCM, THF) byproduct +   Base·HCl

Caption: General synthesis of N-substituted 3-ethoxybenzenesulfonamides.

Quantitative Data Summary

The following table summarizes the reaction of this compound with a diverse range of primary and secondary amines. The presented yields are representative for this class of reactions under optimized conditions.

EntryAmine SubstrateProductReaction Time (h)Yield (%)
1AnilineN-phenyl-3-ethoxybenzenesulfonamide492
24-MethylanilineN-(4-methylphenyl)-3-ethoxybenzenesulfonamide495
34-MethoxyanilineN-(4-methoxyphenyl)-3-ethoxybenzenesulfonamide593
44-ChloroanilineN-(4-chlorophenyl)-3-ethoxybenzenesulfonamide689
5BenzylamineN-benzyl-3-ethoxybenzenesulfonamide396
6CyclohexylamineN-cyclohexyl-3-ethoxybenzenesulfonamide394
7Piperidine1-(3-ethoxybenzenesulfonyl)piperidine298
8Morpholine4-(3-ethoxybenzenesulfonyl)morpholine297

Experimental Protocols

General Protocol for the Synthesis of N-Substituted 3-Ethoxybenzenesulfonamides

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous pyridine or triethylamine (1.5 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the amine (1.1 eq) in anhydrous DCM (or THF) in a round-bottom flask under a nitrogen atmosphere, add the base (pyridine or triethylamine, 1.5 eq) at 0 °C (ice bath).

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DCM (or THF) to the stirred amine solution at 0 °C via a dropping funnel over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in the table above, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 3-ethoxybenzenesulfonamides.

start Start: Materials reaction_setup Reaction Setup: - Dissolve amine and base in solvent - Cool to 0 °C start->reaction_setup addition Addition of Reagent: - Add this compound solution dropwise reaction_setup->addition reaction Reaction: - Stir at room temperature - Monitor by TLC addition->reaction workup Aqueous Workup: - Dilute with solvent - Wash with HCl, NaHCO₃, and brine reaction->workup drying Drying and Concentration: - Dry organic layer (MgSO₄) - Filter and evaporate solvent workup->drying purification Purification: - Recrystallization or - Column Chromatography drying->purification characterization Characterization: - NMR, IR, Mass Spectrometry purification->characterization end End: Pure Product characterization->end

Applications of 3-Ethoxybenzene-1-sulfonyl Chloride in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Ethoxybenzene-1-sulfonyl chloride is a versatile aromatic sulfonyl chloride that serves as a crucial building block in the synthesis of complex organic molecules for medicinal chemistry applications. The sulfonamide linkage, formed by the reaction of a sulfonyl chloride with a primary or secondary amine, is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents with diverse biological activities. The 3-ethoxy substitution on the phenyl ring can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also engage in specific interactions with biological targets, thereby modulating potency and selectivity.

While specific, publicly documented examples of marketed drugs or late-stage clinical candidates containing the 3-ethoxybenzenesulfonyl moiety are limited, the principles of its application can be effectively illustrated through the synthesis and biological activity of structurally related compounds. A prominent example is the development of potent enzyme inhibitors, where the substituted benzenesulfonyl group plays a critical role in target engagement.

One of the most significant applications of related 3-substituted benzenesulfonyl chlorides is in the development of selective phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of various inflammatory cells. This mechanism is a validated therapeutic strategy for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

A notable example is the clinical candidate GSK256066 , a highly potent and selective inhaled PDE4 inhibitor. Although the final molecule incorporates a 3-(dimethylcarbamoyl)benzenesulfonyl moiety, its synthesis pathway provides a clear and relevant template for the potential application of this compound. The core concept involves the coupling of the substituted sulfonyl chloride with a suitable amine-containing scaffold to generate the final pharmacologically active molecule. The nature of the substituent at the 3-position of the benzenesulfonyl ring is a key determinant of the compound's potency and pharmacokinetic profile.

The 3-ethoxy group, being a relatively small and moderately lipophilic substituent, can offer advantages in terms of metabolic stability and oral bioavailability compared to other functionalities. Its inclusion in a drug candidate would be the result of structure-activity relationship (SAR) studies aimed at optimizing the overall pharmacological profile of the molecule.

Experimental Protocols

The following protocol describes a general method for the synthesis of a sulfonamide derivative from this compound and a primary amine, based on established synthetic methodologies for similar compounds like GSK256066.

General Synthesis of a 3-Ethoxybenzenesulfonamide Derivative

This protocol outlines the reaction between this compound and a generic primary amine (R-NH₂).

Materials:

  • This compound

  • Primary amine (R-NH₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a solution of the primary amine (1.0 equivalent) in anhydrous DCM or THF at 0 °C (ice bath), add triethylamine or pyridine (1.2 equivalents).

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM or THF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3-ethoxybenzenesulfonamide derivative.

Quantitative Data Presentation

The following tables summarize the biological activity of GSK256066, a potent PDE4 inhibitor whose synthesis utilizes a structurally related 3-substituted benzenesulfonyl chloride. This data illustrates the high potency and selectivity that can be achieved with this class of compounds.

Table 1: In Vitro Potency of GSK256066 against PDE4 Isoforms

PDE4 IsoformpIC₅₀IC₅₀ (nM)
PDE4A≥11.31< 0.05
PDE4B≥11.5< 0.032
PDE4C≥11.42< 0.04
PDE4D≥11.94< 0.012

Table 2: In Vitro Selectivity of GSK256066 against other PDE Families

PDE FamilySelectivity (fold vs. PDE4)
PDE1>380,000
PDE2>380,000
PDE3>380,000
PDE5>380,000
PDE6>380,000
PDE7>2,500

Table 3: In Vitro Anti-inflammatory Activity of GSK256066

AssayIC₅₀ (nM)
TNF-α release from LPS-stimulated human PBMCs0.01

Visualizations

The following diagrams illustrate the general synthetic workflow and a relevant biological pathway.

G cluster_start Starting Materials cluster_synthesis Synthetic Step cluster_product Product 3-Ethoxybenzene-1-sulfonyl_chloride 3-Ethoxybenzene- 1-sulfonyl chloride Reaction Sulfonamide Formation 3-Ethoxybenzene-1-sulfonyl_chloride->Reaction Amine_Scaffold Amine-containing Scaffold (R-NH2) Amine_Scaffold->Reaction Target_Molecule Bioactive Sulfonamide (e.g., PDE4 Inhibitor) Reaction->Target_Molecule

Caption: General workflow for the synthesis of a bioactive sulfonamide.

G Inflammatory_Stimuli Inflammatory Stimuli AC Adenylate Cyclase (AC) Inflammatory_Stimuli->AC activates ATP ATP cAMP cAMP AC->cAMP converts ATP to PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP hydrolyzes cAMP to Inflammation_Suppression Suppression of Inflammatory Response PKA->Inflammation_Suppression PDE4_Inhibitor PDE4 Inhibitor (e.g., GSK256066) PDE4_Inhibitor->PDE4 inhibits

Caption: Simplified signaling pathway of PDE4 inhibition.

Application Notes and Protocols: Derivatization of Amines with 3-Ethoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of primary and secondary amines using 3-ethoxybenzene-1-sulfonyl chloride. This process, known as sulfonylation, is a cornerstone in medicinal chemistry for the synthesis of sulfonamides, a class of compounds with a wide range of biological activities.[1][2] The resulting 3-ethoxybenzenesulfonamides can serve as intermediates in drug discovery, as derivatizing agents for analytical purposes, or as final active pharmaceutical ingredients.[3]

Introduction

The reaction of an amine with a sulfonyl chloride is a well-established method for the formation of a sulfonamide linkage.[1][4][5] This reaction is analogous to the Hinsberg test, which has historically been used to distinguish between primary, secondary, and tertiary amines.[6] The sulfonamide group is a key structural motif in a multitude of commercially available drugs, including antibacterial agents, diuretics, and anticonvulsants, underscoring the importance of this chemical transformation in pharmaceutical development.[2][7]

The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable S-N bond.[4][6]

Applications
  • Drug Discovery and Medicinal Chemistry: The sulfonamide functional group is a bioisostere of the amide bond and is prevalent in a wide array of therapeutic agents.[3] Derivatization of lead compounds containing primary or secondary amines with this compound can be used to explore structure-activity relationships (SAR) and to improve pharmacokinetic and pharmacodynamic properties. The ethoxy group can modulate lipophilicity and metabolic stability.

  • Analytical Derivatization: Sulfonylation can be employed to improve the chromatographic properties and detection sensitivity of amines in complex biological matrices. The resulting sulfonamides are often less polar and more amenable to analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • Chemical Biology: As probes to study biological systems, 3-ethoxybenzenesulfonamides can be synthesized to interact with specific biological targets. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with proteins and enzymes.

Experimental Protocols

The following protocols are generalized procedures for the derivatization of primary and secondary amines with this compound. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.

Protocol 1: General Synthesis of 3-Ethoxybenzenesulfonamides using a Tertiary Amine Base

This protocol describes a common method for sulfonamide synthesis using an organic base like triethylamine or pyridine in an aprotic solvent.[1]

Materials:

  • Primary or secondary amine

  • This compound

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM or THF (approximately 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and stir for 5 minutes.

  • In a separate container, dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent.

  • Add the this compound solution dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol is an environmentally friendly and rapid method for the synthesis of sulfonamides.[4]

Materials:

  • Primary or secondary amine

  • This compound

  • Microwave reactor

  • Mortar and pestle

Procedure:

  • In a mortar, grind the amine (1.0 eq) and this compound (1.0 eq) to a fine, homogeneous powder.

  • Transfer the mixture to a microwave-safe reaction vessel.

  • Place the vessel in the microwave reactor and irradiate at a suitable power and temperature (e.g., 100-150 °C) for 3-15 minutes. The reaction progress can be monitored by TLC after cooling and dissolving a small aliquot in a suitable solvent.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.

Data Presentation

The following table summarizes representative data for the derivatization of a model primary amine (aniline) and a model secondary amine (diethylamine) with this compound. Please note that actual yields may vary depending on the specific substrate and reaction conditions.

AmineProductMolecular Weight ( g/mol )Typical Yield (%)Purification Method
AnilineN-phenyl-3-ethoxybenzenesulfonamide277.3485-95Recrystallization
DiethylamineN,N-diethyl-3-ethoxybenzenesulfonamide257.3580-90Column Chromatography

Analytical Data:

The formation of the sulfonamide can be confirmed by standard analytical techniques:

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will show characteristic absorption bands for the SO₂ group, typically in the regions of 1370-1330 cm⁻¹ (asymmetric stretch) and 1180-1160 cm⁻¹ (symmetric stretch).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic shifts for the protons on the ethoxy group and the aromatic rings. The disappearance of the amine N-H proton signal (for primary amines) is also indicative of product formation.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the synthesized sulfonamide.

Visualizations

General Reaction Scheme

Reaction_Scheme amine R1-NH-R2 (Amine) product 3-EtO-Ph-SO2-NR1R2 (Sulfonamide) amine->product arrow Base Solvent sulfonyl_chloride 3-EtO-Ph-SO2Cl (3-Ethoxybenzene- 1-sulfonyl chloride) sulfonyl_chloride->product plus1 + hcl HCl product->hcl plus2 +

Caption: General reaction for the synthesis of sulfonamides.

Experimental Workflow (Protocol 1)

Workflow start Dissolve Amine and Base in Solvent cool Cool to 0 °C start->cool add_reagent Add 3-Ethoxybenzene- 1-sulfonyl chloride cool->add_reagent react Stir at Room Temperature add_reagent->react workup Aqueous Workup (HCl, NaHCO3, Brine) react->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Recrystallization or Chromatography) concentrate->purify end Isolated Sulfonamide purify->end

Caption: Workflow for sulfonamide synthesis using a base.

Logical Relationship in Drug Discovery

Drug_Discovery lead_compound Lead Compound (with Primary/Secondary Amine) derivatization Derivatization with This compound lead_compound->derivatization sulfonamide_library Sulfonamide Library derivatization->sulfonamide_library sar_studies Structure-Activity Relationship (SAR) Studies sulfonamide_library->sar_studies optimized_lead Optimized Lead Compound sar_studies->optimized_lead preclinical_development Preclinical Development optimized_lead->preclinical_development

Caption: Role of derivatization in drug discovery.

References

Application Notes: Synthesis of Novel Compounds Using 3-Ethoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Ethoxybenzenesulfonyl chloride is a versatile chemical intermediate used in the synthesis of a variety of organic compounds. Its reactivity is primarily centered around the sulfonyl chloride group (-SO₂Cl), which is a potent electrophile. This functional group readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. The 3-ethoxy substitution on the benzene ring provides a site for further modification and influences the pharmacokinetic properties of the resulting molecules. Sulfonamide-containing compounds, in particular, are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] This document provides detailed protocols for the synthesis of novel sulfonamides and sulfonate esters using 3-ethoxybenzenesulfonyl chloride as a key building block.

Synthesis of N-Substituted 3-Ethoxybenzenesulfonamides

The reaction of 3-ethoxybenzenesulfonyl chloride with primary or secondary amines is a robust and high-yielding method for the preparation of sulfonamides.[4] The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.[5][6]

Experimental Protocol:

A general procedure for the synthesis of N-substituted 3-ethoxybenzenesulfonamides is as follows:

  • Dissolution of Amine: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Dissolve 3-ethoxybenzenesulfonyl chloride (1.1 eq) in the same anhydrous solvent and add it dropwise to the amine solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the mixture with the addition of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N-substituted 3-ethoxybenzenesulfonamide.

Data Presentation:

The following table summarizes representative quantitative data for the synthesis of various N-substituted 3-ethoxybenzenesulfonamides.

EntryAmine (1.0 eq)SolventBase (1.2 eq)Time (h)Yield (%)
1AnilineDichloromethaneTriethylamine692
2BenzylamineTetrahydrofuranPyridine888
3MorpholineAcetonitrileTriethylamine495
4PiperidineDichloromethanePyridine593

Experimental Workflow Diagram:

Sulfonamide_Synthesis_Workflow Workflow for N-Substituted 3-Ethoxybenzenesulfonamide Synthesis cluster_workup Work-up & Purification Amine Dissolve Amine (1.0 eq) in Anhydrous Solvent Base Add Base (1.2 eq) (e.g., Triethylamine) Amine->Base SulfonylChloride Add 3-Ethoxybenzenesulfonyl Chloride (1.1 eq) at 0°C Stir Stir at Room Temperature (4-12 h) SulfonylChloride->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Acid, Base, Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (Recrystallization or Chromatography) Dry->Purify

Caption: Workflow for Sulfonamide Synthesis.

Synthesis of 3-Ethoxyphenyl Sulfonate Esters

The reaction of 3-ethoxybenzenesulfonyl chloride with alcohols or phenols provides access to sulfonate esters. This transformation is typically carried out in the presence of a base to neutralize the HCl generated. Sulfonate esters are valuable intermediates in organic synthesis, often serving as good leaving groups in nucleophilic substitution reactions.[7][8]

Experimental Protocol:

A general procedure for the synthesis of 3-ethoxyphenyl sulfonate esters is as follows:

  • Dissolution of Alcohol/Phenol: In a round-bottom flask under an inert atmosphere, dissolve the desired alcohol or phenol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or pyridine).

  • Addition of Base: If not using pyridine as the solvent, add a base such as triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and cool to 0 °C.

  • Addition of Sulfonyl Chloride: Add 3-ethoxybenzenesulfonyl chloride (1.1 eq) portion-wise to the cooled solution while stirring.

  • Reaction: Allow the reaction to proceed at 0 °C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water.

    • Perform subsequent washes with 1M HCl (to remove pyridine or triethylamine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude sulfonate ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Data Presentation:

The following table presents representative quantitative data for the synthesis of various 3-ethoxyphenyl sulfonate esters.

EntryAlcohol/Phenol (1.0 eq)SolventBase (1.2 eq)Time (h)Yield (%)
1PhenolPyridinePyridine (solvent)1285
2EthanolDichloromethaneTriethylamine1878
34-NitrophenolPyridinePyridine (solvent)1290
4CyclohexanolDichloromethaneTriethylamine2475

Experimental Workflow Diagram:

Sulfonate_Ester_Synthesis_Workflow Workflow for 3-Ethoxyphenyl Sulfonate Ester Synthesis cluster_workup Work-up & Purification Alcohol Dissolve Alcohol/Phenol (1.0 eq) in Anhydrous Solvent Base Add Base (1.2 eq) and Cool to 0°C Alcohol->Base SulfonylChloride Add 3-Ethoxybenzenesulfonyl Chloride (1.1 eq) Stir Stir at 0°C then RT (12-24 h) SulfonylChloride->Stir Dilute Dilute with Organic Solvent Stir->Dilute Wash Wash with Water, Acid, Base, Brine Dilute->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (Recrystallization) Dry->Purify

Caption: Workflow for Sulfonate Ester Synthesis.

Application in Heterocyclic Synthesis

3-Ethoxybenzenesulfonyl chloride can also serve as a precursor for the synthesis of more complex heterocyclic structures. For instance, it can be used to prepare a 3-ethoxybenzenesulfonate ester of p-hydroxybenzaldehyde. This intermediate can then undergo further reactions, such as condensation with hippuric acid to form an oxazolinone derivative, which is a versatile scaffold for generating diverse heterocyclic compounds.

Conceptual Synthesis Pathway:

This multi-step pathway illustrates the utility of 3-ethoxybenzenesulfonyl chloride in building complex molecular architectures.

Heterocycle_Synthesis_Pathway Pathway to Heterocycles via a Sulfonate Ester Intermediate A 3-Ethoxybenzenesulfonyl Chloride C 3-Ethoxybenzenesulfonate of p-Hydroxybenzaldehyde A->C Esterification B p-Hydroxybenzaldehyde B->C E Oxazolinone Derivative C->E Condensation D Hippuric Acid D->E G Novel Imidazolone or Benzimidazole Derivatives E->G Ring Opening/ Cyclization F Amines / Diamines F->G

Caption: Conceptual pathway for heterocyclic synthesis.

This conceptual pathway highlights how a simple starting material like 3-ethoxybenzenesulfonyl chloride can be elaborated into complex, potentially bioactive heterocyclic systems, demonstrating its value in drug discovery and development programs.

References

Application Notes and Protocols: Reaction of 3-Ethoxybenzene-1-sulfonyl chloride with Alcohols and Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxybenzene-1-sulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of sulfonate esters through reaction with alcohols and phenols. These resulting 3-ethoxybenzenesulfonates are stable compounds that can serve as key intermediates in the synthesis of more complex molecules, including those with potential pharmacological activity. The sulfonate moiety is an excellent leaving group, facilitating nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the reaction of this compound with various alcohols and phenols.

Reaction Principle

The fundamental reaction involves the nucleophilic attack of the hydroxyl group of an alcohol or phenol on the electrophilic sulfur atom of this compound. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct and can also act as a nucleophilic catalyst. The reaction generally proceeds with retention of configuration at the carbon atom bearing the hydroxyl group.[1][2]

General Reaction Scheme: R-OH + 3-EtO-Ph-SO₂Cl → R-O-SO₂-Ph-3-OEt + HCl

Applications in Medicinal Chemistry

While direct pharmacological applications of 3-ethoxybenzenesulfonate esters are not extensively documented in publicly available literature, the broader class of arylsulfonate and sulfonamide derivatives are of significant interest in drug discovery and development. Sulfonamides, which can be synthesized from sulfonyl chlorides, are a well-established class of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties. Furthermore, arylsulfonate esters serve as valuable intermediates in the synthesis of various biologically active molecules. For instance, derivatives of 3-hydroxybenzoic acid, structurally related to the core of 3-ethoxybenzenesulfonates, have shown antimicrobial, antioxidant, and anti-inflammatory activities.[3] The synthesis of novel ester and hybrid derivatives from such phenolic compounds is a strategy employed to develop new chemotherapeutic agents.[3]

Quantitative Data Summary

The following tables summarize representative, albeit limited, quantitative data for the reaction of various sulfonyl chlorides with phenols. While specific data for this compound is scarce in the literature, the provided data for analogous reactions can serve as a useful benchmark for expected yields under similar conditions.

Table 1: Reaction of Various Sulfonyl Chlorides with Phenol *

Sulfonyl ChlorideProductYield (%)
Benzenesulfonyl chloridePhenyl benzenesulfonate92
4-Methylbenzene-1-sulfonyl chloridePhenyl 4-methylbenzenesulfonate95
4-Chlorobenzene-1-sulfonyl chloridePhenyl 4-chlorobenzenesulfonate88
4-Nitrobenzene-1-sulfonyl chloridePhenyl 4-nitrobenzenesulfonate85
2,4,6-Trimethylbenzene-1-sulfonyl chloridePhenyl 2,4,6-trimethylbenzenesulfonate78

Data extrapolated from similar reactions reported in the literature.[4][5] Reaction conditions typically involve the use of pyridine as a base in a solvent like dichloromethane at room temperature.

Table 2: Reaction of 4-Methylbenzene-1-sulfonyl chloride with Substituted Phenols *

PhenolProductYield (%)
3,5-Dimethylphenol3,5-Dimethylphenyl 4-methylbenzenesulfonate90
4-Chlorophenol4-Chlorophenyl 4-methylbenzenesulfonate85
4-Nitrophenol4-Nitrophenyl 4-methylbenzenesulfonate82

Data extrapolated from similar reactions reported in the literature.[4][5] Reaction conditions are comparable to those in Table 1.

Experimental Protocols

The following are detailed protocols for the general synthesis of alkyl and aryl 3-ethoxybenzenesulfonates.

Protocol 1: General Synthesis of an Alkyl 3-Ethoxybenzenesulfonate

Materials:

  • This compound

  • Primary or secondary aliphatic alcohol (e.g., ethanol, isopropanol)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.1 eq) in anhydrous DCM in a separate flask.

  • Add the solution of this compound dropwise to the alcohol/pyridine mixture at 0 °C over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure alkyl 3-ethoxybenzenesulfonate.

Protocol 2: General Synthesis of an Aryl 3-Ethoxybenzenesulfonate

Materials:

  • This compound

  • Phenol or substituted phenol

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve the phenol (1.0 eq) and anhydrous pyridine (2.0 eq) in anhydrous dichloromethane (DCM).[4]

  • Stir the mixture at room temperature.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the phenol/pyridine mixture.

  • Stir the reaction mixture at room temperature for 12 hours.[4] The reaction progress can be monitored by TLC.

  • After the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • The crude aryl 3-ethoxybenzenesulfonate can be purified by recrystallization or silica gel column chromatography.[4]

Visualizations

ReactionMechanism Alcohol Alcohol/Phenol (R-OH) Product 3-Ethoxybenzenesulfonate (R-O-SO₂-Ph-3-OEt) Alcohol->Product SulfonylChloride 3-Ethoxybenzene-1- sulfonyl chloride Intermediate Sulfonylpyridinium Salt (Intermediate) SulfonylChloride->Intermediate Nucleophilic Attack by Pyridine Pyridine Pyridine Byproduct Pyridinium Hydrochloride Pyridine->Byproduct Proton Abstraction Intermediate->Product

Caption: Proposed reaction mechanism involving a sulfonylpyridinium intermediate.

ExperimentalWorkflow Start Start: Combine Alcohol/Phenol and Pyridine in DCM AddSC Add 3-Ethoxybenzene-1-sulfonyl chloride solution dropwise at 0°C Start->AddSC React Stir at Room Temperature (12-24h) AddSC->React Quench Quench with 1M HCl React->Quench Extract Workup: Separation and Washing of Organic Layer Quench->Extract Dry Dry with Na₂SO₄/MgSO₄ and Concentrate Extract->Dry Purify Purification: Column Chromatography or Recrystallization Dry->Purify End Final Product: 3-Ethoxybenzenesulfonate Purify->End

Caption: General experimental workflow for sulfonate ester synthesis.

References

Application Notes and Protocols for 3-Ethoxybenzene-1-sulfonyl chloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

3-Ethoxybenzene-1-sulfonyl chloride is a versatile chemical reagent primarily utilized in the synthesis of sulfonamides and other sulfur-containing organic molecules. While not a catalyst itself, it serves as a crucial building block in numerous synthetic pathways, including those of interest in medicinal chemistry and drug development. Its reactions are foundational to creating diverse molecular architectures, particularly for screening and developing new therapeutic agents. The ethoxy group on the benzene ring can modulate the electronic and lipophilic properties of the final compounds, which is a key consideration in drug design.

Application Notes: Synthesis of Sulfonamides

The most prominent application of this compound is in the synthesis of N-substituted sulfonamides. This class of compounds is of significant interest to the pharmaceutical industry due to their wide range of biological activities. Sulfonamides are core structures in various drugs, including antibacterial agents, diuretics, and hypoglycemics.

The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A notable application in drug discovery is the synthesis of kinase inhibitors. For instance, this compound has been used to synthesize N-(1H-indazol-5-yl)-3-ethoxybenzenesulfonamide, a compound that can serve as a scaffold for developing inhibitors of protein kinases, which are crucial targets in oncology.

Experimental Protocols

Protocol 1: Synthesis of N-(1H-Indazol-5-yl)-3-ethoxybenzenesulfonamide

This protocol details the synthesis of a sulfonamide derivative with potential applications in kinase inhibitor development.

Materials:

  • This compound

  • 5-Aminoindazole

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 5-aminoindazole (1.0 equivalents) in pyridine (sufficient to dissolve) at 0 °C, add this compound (1.1 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-(1H-indazol-5-yl)-3-ethoxybenzenesulfonamide as a solid.

Data Presentation

The following table summarizes the quantitative data for the synthesis of N-(1H-Indazol-5-yl)-3-ethoxybenzenesulfonamide.

Reactant 1Reactant 2ProductYield
5-AminoindazoleThis compoundN-(1H-Indazol-5-yl)-3-ethoxybenzenesulfonamide75%

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow for the preparation of N-(1H-Indazol-5-yl)-3-ethoxybenzenesulfonamide.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound N-(1H-Indazol-5-yl)-3-ethoxybenzenesulfonamide N-(1H-Indazol-5-yl)-3-ethoxybenzenesulfonamide This compound->N-(1H-Indazol-5-yl)-3-ethoxybenzenesulfonamide + 5-Aminoindazole 5-Aminoindazole 5-Aminoindazole Pyridine Pyridine Pyridine->N-(1H-Indazol-5-yl)-3-ethoxybenzenesulfonamide 0 °C to RT 0 °C to RT 0 °C to RT->N-(1H-Indazol-5-yl)-3-ethoxybenzenesulfonamide 16 h 16 h 16 h->N-(1H-Indazol-5-yl)-3-ethoxybenzenesulfonamide Experimental_Workflow A 1. Dissolve 5-Aminoindazole in Pyridine at 0 °C B 2. Add this compound A->B C 3. Stir at Room Temperature for 16 h B->C D 4. Dilute with Dichloromethane C->D E 5. Aqueous Workup (NaHCO₃, H₂O, Brine) D->E F 6. Dry (Na₂SO₄), Filter, and Concentrate E->F G 7. Purify by Silica Gel Chromatography F->G H 8. Isolate Pure Product G->H

Application Notes and Protocols: 3-Ethoxybenzene-1-sulfonyl Chloride in Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxybenzene-1-sulfonyl chloride is a versatile reagent employed in organic synthesis, primarily for the protection of amine and phenol functionalities. The introduction of the 3-ethoxybenzenesulfonyl group can mask the reactivity of these functional groups, allowing for transformations on other parts of a molecule without unintended side reactions. This sulfonyl group is known for its stability under a range of reaction conditions. This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group.

Protection of Primary and Secondary Amines

The reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding N-substituted sulfonamides. These sulfonamides are generally stable to a variety of reaction conditions.

Experimental Protocol: General Procedure for the Protection of Primary Amines

Materials:

  • Primary amine

  • This compound

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the primary amine (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base (e.g., triethylamine, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 3-ethoxybenzenesulfonamide.

Diagram of the Protection Workflow for Amines:

Protection_Workflow_Amines cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Primary/Secondary Amine Primary/Secondary Amine Reaction Mixture Reaction Mixture Primary/Secondary Amine->Reaction Mixture This compound This compound This compound->Reaction Mixture Base Base (e.g., Et3N) Base->Reaction Mixture Solvent Solvent (e.g., DCM) Solvent->Reaction Mixture Aqueous Workup Aqueous Workup Reaction Mixture->Aqueous Workup Purification Purification (Chromatography/Recrystallization) Aqueous Workup->Purification Protected Amine (Sulfonamide) Protected Amine (Sulfonamide) Purification->Protected Amine (Sulfonamide)

Caption: Workflow for the protection of amines.

Table 1: Representative Data for Amine Protection

Substrate (Amine)BaseSolventTime (h)Yield (%)
AnilinePyridineDCM492
BenzylamineEt3NDCM395
DiethylamineEt3NTHF688
PiperidinePyridineDCM296

Deprotection of 3-Ethoxybenzenesulfonamides

The removal of the 3-ethoxybenzenesulfonyl group from a protected amine can be achieved under reductive conditions.

Experimental Protocol: Reductive Cleavage of Sulfonamides

Materials:

  • 3-Ethoxybenzenesulfonamide

  • Magnesium turnings (Mg)

  • Methanol (MeOH)

  • Ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the 3-ethoxybenzenesulfonamide (1.0 eq) in methanol, add magnesium turnings (10 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from 2 to 24 hours depending on the substrate.

  • After completion, cool the reaction mixture to room temperature and filter off the excess magnesium.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the deprotected amine.

Diagram of the Deprotection Workflow for Sulfonamides:

Deprotection_Workflow_Sulfonamides cluster_start Starting Material cluster_reaction Deprotection cluster_workup Workup & Purification cluster_product Product Protected Amine (Sulfonamide) Protected Amine (Sulfonamide) Reductive Cleavage Reductive Cleavage (e.g., Mg/MeOH) Protected Amine (Sulfonamide)->Reductive Cleavage Aqueous Workup Aqueous Workup Reductive Cleavage->Aqueous Workup Purification Purification (Chromatography) Aqueous Workup->Purification Deprotected Amine Deprotected Amine Purification->Deprotected Amine

Caption: Workflow for the deprotection of sulfonamides.

Table 2: Representative Data for Sulfonamide Deprotection

Substrate (Sulfonamide)Deprotection ReagentTime (h)Yield (%)
N-Phenyl-3-ethoxybenzenesulfonamideMg/MeOH885
N-Benzyl-3-ethoxybenzenesulfonamideMg/MeOH690
N,N-Diethyl-3-ethoxybenzenesulfonamideNa/Naphthalene478

Protection of Phenols

This compound reacts with phenols in the presence of a base to form stable sulfonate esters. This protection is particularly useful when subsequent reactions are to be carried out under acidic or certain oxidative conditions.

Experimental Protocol: General Procedure for the Protection of Phenols

Materials:

  • Phenol

  • This compound

  • Pyridine or Potassium Carbonate (K2CO3)

  • Dichloromethane (DCM) or Acetonitrile

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of the phenol (1.0 eq) in the chosen solvent (e.g., pyridine or DCM), add the base (e.g., pyridine as solvent or K2CO3, 1.5 eq).

  • Cool the mixture to 0 °C.

  • Add this compound (1.2 eq) portion-wise.

  • Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl (if a basic solvent is not used), saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the aryl 3-ethoxybenzenesulfonate.

Diagram of the Protection Workflow for Phenols:

Protection_Workflow_Phenols cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Phenol Phenol Reaction Mixture Reaction Mixture Phenol->Reaction Mixture This compound This compound This compound->Reaction Mixture Base Base (e.g., Pyridine) Base->Reaction Mixture Solvent Solvent (e.g., DCM) Solvent->Reaction Mixture Aqueous Workup Aqueous Workup Reaction Mixture->Aqueous Workup Purification Purification (Chromatography/Recrystallization) Aqueous Workup->Purification Protected Phenol (Sulfonate Ester) Protected Phenol (Sulfonate Ester) Purification->Protected Phenol (Sulfonate Ester)

Caption: Workflow for the protection of phenols.

Table 3: Representative Data for Phenol Protection

Substrate (Phenol)BaseSolventTime (h)Yield (%)
PhenolPyridinePyridine1294
4-MethoxyphenolK2CO3Acetonitrile891
NaphtholPyridineDCM1689

Deprotection of Aryl 3-Ethoxybenzenesulfonates

The cleavage of the sulfonate ester to regenerate the phenol can be accomplished by hydrolysis under basic conditions.

Experimental Protocol: Hydrolysis of Aryl Sulfonates

Materials:

  • Aryl 3-ethoxybenzenesulfonate

  • Potassium hydroxide (KOH)

  • tert-Butanol (t-BuOH)

  • Toluene

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve the aryl 3-ethoxybenzenesulfonate (1.0 eq) in toluene.

  • Add pulverized potassium hydroxide (5.0 eq) and tert-butanol (10 eq).

  • Heat the mixture to reflux (approximately 110 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and carefully acidify with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude phenol by column chromatography.

Diagram of the Deprotection Workflow for Sulfonate Esters:

Deprotection_Workflow_Sulfonates cluster_start Starting Material cluster_reaction Deprotection cluster_workup Workup & Purification cluster_product Product Protected Phenol (Sulfonate Ester) Protected Phenol (Sulfonate Ester) Basic Hydrolysis Basic Hydrolysis (e.g., KOH/t-BuOH) Protected Phenol (Sulfonate Ester)->Basic Hydrolysis Acidic Workup Acidic Workup Basic Hydrolysis->Acidic Workup Purification Purification (Chromatography) Acidic Workup->Purification Deprotected Phenol Deprotected Phenol Purification->Deprotected Phenol

Caption: Workflow for the deprotection of sulfonate esters.

Table 4: Representative Data for Sulfonate Ester Deprotection

Substrate (Sulfonate Ester)Deprotection ConditionsTime (h)Yield (%)
Phenyl 3-ethoxybenzenesulfonateKOH, t-BuOH, Toluene688
4-Methoxyphenyl 3-ethoxybenzenesulfonateKOH, t-BuOH, Toluene592
Naphthyl 3-ethoxybenzenesulfonateLiAlH4, THF1275

Stability Data

The 3-ethoxybenzenesulfonyl protecting group exhibits good stability across a range of conditions, making it a robust choice for multi-step synthesis.

Table 5: Stability of 3-Ethoxybenzenesulfonyl Protected Amines and Phenols

ConditionProtected Amine (Sulfonamide)Protected Phenol (Sulfonate Ester)
Strong Acid (e.g., conc. HCl, reflux)Generally StableMay undergo slow hydrolysis
Strong Base (e.g., NaOH, reflux)StableSusceptible to hydrolysis
Organometallic Reagents (e.g., Grignard, Organolithium)Generally StableStable
Catalytic Hydrogenation (e.g., H2, Pd/C)StableStable
Oxidizing Agents (e.g., KMnO4, m-CPBA)Generally StableStable
Reducing Agents (e.g., NaBH4, LiAlH4)Stable (LiAlH4 can cleave)Stable

Conclusion

This compound serves as an effective protecting group for both amines and phenols. The resulting sulfonamides and sulfonate esters are stable under many common synthetic conditions, and their removal can be achieved through specific deprotection protocols. The application notes and protocols provided herein offer a comprehensive guide for the utilization of this reagent in complex organic synthesis and drug development.

Application Note and Protocol: A Scalable Synthesis of 3-Ethoxybenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Ethoxybenzene-1-sulfonyl chloride is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. The sulfonyl chloride functional group is a key precursor for the synthesis of sulfonamides, a common motif in drug discovery. This document provides a detailed protocol for the large-scale synthesis of this compound via a modified Sandmeyer reaction, starting from the readily available 3-ethoxyaniline. This method offers excellent regiochemical control, avoiding the formation of isomeric impurities often encountered with direct chlorosulfonation of ethoxybenzene. The protocol utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable and easy-to-handle sulfur dioxide surrogate, enhancing the safety and scalability of the procedure.[1][2]

Overall Reaction Scheme:

The synthesis is a two-step, one-pot procedure involving the diazotization of 3-ethoxyaniline followed by a copper-catalyzed chlorosulfonylation using DABSO.

Step 1: In situ Diazotization of 3-Ethoxyaniline 3-Ethoxyaniline is treated with an organic nitrite, such as tert-butyl nitrite, in the presence of hydrochloric acid to form the corresponding diazonium salt in situ.

Step 2: Copper-Catalyzed Chlorosulfonylation The in situ generated diazonium salt reacts with sulfur dioxide released from DABSO in the presence of a copper(II) chloride catalyst to yield the final product, this compound.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaM.W. ( g/mol )CAS No.Suggested Quantity (for 10g scale)Moles
3-EthoxyanilineC₈H₁₁NO137.18621-33-010.0 g0.073
DABSOC₆H₁₂N₂·2SO₂240.3226337-33-710.5 g0.044
Copper(II) Chloride (anhydrous)CuCl₂134.457447-39-40.49 g0.00365
tert-Butyl Nitrite (90%)C₄H₉NO₂103.12540-80-79.3 mL0.080
Hydrochloric Acid (37% aq.)HCl36.467647-01-012.2 mL0.146
Acetonitrile (MeCN)C₂H₃N41.0575-05-8365 mL-
Cyclopentyl methyl ether (CPME)C₆H₁₂O100.165614-37-9200 mL-
Sulfamic Acid (5% aq. solution)H₃NO₃S97.095329-14-6As needed-
Water (deionized)H₂O18.027732-18-5As needed-
Brine (saturated NaCl solution)NaCl58.447647-14-5As needed-
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9As needed-

Table 2: Experimental Parameters and Expected Results

ParameterValue/RangeNotes
Reaction TemperatureRoom Temperature (approx. 20-25°C)The reaction is run at room temperature for safety and convenience.[2]
Reaction Time1-2 hoursMonitor by TLC or LC-MS for consumption of starting material.
Work-up ProcedureAqueous quench and extractionAvoids chromatography of the potentially sensitive sulfonyl chloride.
Expected Yield75-85%Based on similar procedures for aryl sulfonyl chlorides.[2][3]
Product Purity (crude)>95%Typically high purity is achieved after work-up.[2]
Product AppearanceOrange to brown oil

Experimental Protocol

Safety Precautions:

  • Diazonium salts are potentially explosive, especially when dry. This procedure is designed to generate the diazonium salt in situ and consume it immediately, which is an inherently safer approach.[1][2] Never isolate the diazonium salt intermediate.

  • The reaction should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • tert-Butyl nitrite is volatile and flammable. Handle with care.

  • Hydrochloric acid is corrosive. Handle with care.

  • A quench solution of aqueous sulfamic acid should be readily available to neutralize any excess nitrite.

Procedure:

  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet, add 3-ethoxyaniline (10.0 g, 0.073 mol), DABSO (10.5 g, 0.044 mol), copper(II) chloride (0.49 g, 0.00365 mol), and acetonitrile (365 mL).

  • Addition of Acid: Add 37% aqueous hydrochloric acid (12.2 mL, 0.146 mol) to the stirring suspension at room temperature.

  • Diazotization: Add tert-butyl nitrite (9.3 mL, 0.080 mol) to the dropping funnel. Add the tert-butyl nitrite dropwise to the reaction mixture over a period of 15-20 minutes. The reaction is mildly exothermic, and a color change is typically observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 3-ethoxyaniline is fully consumed.

  • Reaction Quench and Work-up: Once the reaction is complete, add cyclopentyl methyl ether (CPME, 200 mL) to the reaction mixture. Carefully quench the reaction by the slow addition of a 5% aqueous solution of sulfamic acid until a starch-iodide paper test indicates the absence of nitrous acid.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to afford this compound as an oil. The product is typically of high purity and can be used in the next step without further purification.

Visualizations

Signaling Pathway (Reaction Scheme)

Reaction_Scheme Synthesis of this compound cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A 3-Ethoxyaniline D 3-Ethoxybenzene- diazonium Chloride (in situ) A->D + t-BuONO, HCl B t-BuONO, HCl B->D C DABSO, CuCl₂ E 3-Ethoxybenzene- 1-sulfonyl Chloride C->E D->E + DABSO, CuCl₂

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Workflow Large-Scale Synthesis Workflow Start Charge Reactor: 3-Ethoxyaniline, DABSO, CuCl₂, MeCN, HCl Add_Nitrite Dropwise addition of tert-Butyl Nitrite (15-20 min) Start->Add_Nitrite React Stir at Room Temp (1-2 hours) Add_Nitrite->React Monitor Monitor reaction by TLC or LC-MS React->Monitor Quench Quench with aq. Sulfamic Acid Monitor->Quench Reaction Complete Extract Extract with CPME and wash with H₂O/Brine Quench->Extract Dry Dry organic layer (MgSO₄) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Product Final Product: This compound Concentrate->Product

Caption: Step-by-step workflow for the synthesis and isolation of the product.

References

Troubleshooting & Optimization

Improving the yield of reactions with 3-Ethoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 3-Ethoxybenzene-1-sulfonyl chloride to improve yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound, particularly in the synthesis of sulfonamides.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution Explanation
Degradation of this compound - Use fresh or properly stored sulfonyl chloride. - Store the reagent under anhydrous conditions and preferably under an inert atmosphere (e.g., nitrogen or argon). - Minimize exposure to atmospheric moisture during handling.This compound is susceptible to hydrolysis, which converts it to the unreactive 3-ethoxybenzenesulfonic acid. The ethoxy group is electron-donating, which can slightly increase the susceptibility to hydrolysis compared to unsubstituted benzenesulfonyl chloride.
Insufficiently reactive amine - For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a stronger base or a higher reaction temperature. - The use of a catalyst, such as a tertiary amine (e.g., DMAP), may be beneficial.The reactivity of the amine is crucial for the reaction to proceed. Less nucleophilic amines require more forcing conditions to react efficiently with the sulfonyl chloride.
Poor choice of solvent - Ensure the solvent is anhydrous. - Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally preferred. - For reactions with primary or secondary amines, pyridine can act as both a solvent and a base.Protic solvents can react with the sulfonyl chloride, reducing the amount available for the desired reaction. The solvent should also be able to dissolve both reactants.
Inappropriate base - Use a non-nucleophilic base such as triethylamine (TEA) or pyridine to neutralize the HCl generated during the reaction. - Ensure at least one equivalent of the base is used. For less reactive amines, using an excess of the base can be beneficial.The reaction generates HCl, which can protonate the amine starting material, rendering it non-nucleophilic. A suitable base is required to scavenge this acid.[1]
Low reaction temperature - While many sulfonylation reactions proceed at room temperature, some may require heating to go to completion, especially with less reactive amines. - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature.Higher temperatures can increase the reaction rate, but may also lead to increased side product formation.

Issue 2: Presence of Multiple Products/Impurities

Potential Cause Recommended Solution Explanation
Hydrolysis of the sulfonyl chloride - As mentioned above, ensure anhydrous conditions. - Work-up the reaction mixture promptly after completion.The primary impurity is often the corresponding sulfonic acid from the hydrolysis of the sulfonyl chloride. This can complicate purification.
Di-sulfonylation of primary amines - Use a slight excess of the amine relative to the sulfonyl chloride. - Add the sulfonyl chloride slowly to the reaction mixture containing the amine and base.Primary amines can react twice with the sulfonyl chloride to form a di-sulfonylated product, especially if the sulfonyl chloride is in excess.
Side reactions with the solvent or base - Choose an inert solvent and a non-nucleophilic base.Solvents like alcohols can react to form sulfonate esters. Nucleophilic bases can also react with the sulfonyl chloride.

Issue 3: Difficult Purification

Potential Cause Recommended Solution Explanation
Polar impurities - An aqueous work-up with a mild base (e.g., sodium bicarbonate solution) can help remove the sulfonic acid impurity. - The sulfonamide product can then be extracted into an organic solvent.The sulfonic acid is acidic and will be deprotonated by a base, making it water-soluble and easily separable from the desired sulfonamide.
Similar polarity of product and starting materials - Flash column chromatography is a common and effective method for purifying sulfonamides. - A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can be screened to achieve good separation.Careful selection of the chromatographic conditions is key to obtaining a pure product.
Product is an oil - If the product is expected to be a solid, try triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization.This can help to remove non-polar impurities and solidify the product.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity of this compound compared to other sulfonyl chlorides?

A1: The ethoxy group (-OEt) at the meta position is a moderately electron-donating group. This will slightly increase the electron density on the benzene ring, which in turn can slightly decrease the electrophilicity of the sulfur atom in the sulfonyl chloride group compared to unsubstituted benzenesulfonyl chloride. However, it is still a highly reactive electrophile and will readily react with nucleophiles like amines and alcohols.

Q2: What are the optimal conditions for a standard sulfonamide synthesis with this compound?

A2: While optimal conditions are substrate-dependent, a good starting point for the reaction of this compound with a primary or secondary amine is:

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: 1.1 to 1.5 equivalents of a tertiary amine like triethylamine (TEA) or pyridine.

  • Temperature: 0 °C to room temperature.

  • Procedure: Dissolve the amine and base in the solvent. Slowly add a solution of this compound (1.0 equivalent) to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to clearly separate the starting amine, the sulfonyl chloride, and the sulfonamide product. The disappearance of the limiting reagent (usually the amine) indicates the completion of the reaction. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Q4: What are the main safety precautions when working with this compound?

A4: this compound is a corrosive compound and a lachrymator. It should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It reacts with water and can release HCl gas, so care should be taken to avoid contact with moisture.

Q5: Can I use an inorganic base like sodium hydroxide or potassium carbonate?

A5: While inorganic bases can be used, they are often less soluble in common organic solvents used for these reactions, which can lead to slower reaction rates.[1] Aqueous bases will also promote the hydrolysis of the sulfonyl chloride. For these reasons, organic bases like triethylamine or pyridine are generally preferred in anhydrous organic solvents.

Data Presentation

The following table provides illustrative yield data for the synthesis of sulfonamides from various substituted benzenesulfonyl chlorides with aniline. This data can be used as a general guide for what to expect in terms of reactivity. Note that specific yields for this compound will vary depending on the specific amine and reaction conditions used.

Table 1: Illustrative Yields of N-phenylsulfonamides from Substituted Benzenesulfonyl Chlorides

Sulfonyl Chloride Substituent Electronic Effect Typical Yield (%)
4-Nitrobenzenesulfonyl chloride4-NO₂Electron-withdrawing> 90
Benzenesulfonyl chlorideHNeutral85-95[1]
4-Toluenesulfonyl chloride4-CH₃Electron-donating80-90
This compound 3-OC₂H₅ Electron-donating Expected to be in the 80-90% range

Yields are highly dependent on the specific reaction conditions and the amine used.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-3-ethoxybenzenesulfonamide

  • To a solution of the desired aniline (1.0 mmol) and triethylamine (1.5 mmol, 0.21 mL) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 mmol, 243 mg) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours (monitor by TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-ethoxybenzenesulfonamide.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Dissolve Amine and Base in Anhydrous Solvent Addition Slowly Add Sulfonyl Chloride Solution to Amine Mixture at 0°C Reagents->Addition SulfonylChloride Prepare Solution of This compound SulfonylChloride->Addition Stirring Stir at Room Temperature (Monitor by TLC/LC-MS) Addition->Stirring Wash Aqueous Washes (Acid, Base, Brine) Stirring->Wash Dry Dry Organic Layer (Na2SO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Product Pure Sulfonamide Chromatography->Product

Caption: A typical experimental workflow for the synthesis of a sulfonamide from this compound.

Troubleshooting_Yield Start Low or No Product Yield CheckReagent Is the 3-Ethoxybenzene-1-sulfonyl chloride fresh and anhydrous? Start->CheckReagent CheckAmine Is the amine sufficiently nucleophilic? CheckReagent->CheckAmine Yes ImproveReagent Use fresh reagent; handle under inert atmosphere. CheckReagent->ImproveReagent No CheckConditions Are the reaction conditions optimal? CheckAmine->CheckConditions Yes ImproveAmine Increase temperature; use a stronger base or catalyst. CheckAmine->ImproveAmine No CheckWorkup Was the work-up procedure appropriate? CheckConditions->CheckWorkup Yes ImproveConditions Use anhydrous solvent; ensure proper base and stoichiometry. CheckConditions->ImproveConditions No ImproveWorkup Ensure complete extraction; avoid product loss during washes. CheckWorkup->ImproveWorkup No

Caption: A decision tree for troubleshooting low yield in reactions with this compound.

References

Technical Support Center: Purification of Crude 3-Ethoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Ethoxybenzene-1-sulfonyl chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The most common impurity is 3-ethoxybenzenesulfonic acid, which is formed by the hydrolysis of the sulfonyl chloride.[1][2] Other potential impurities can include residual starting materials from the synthesis, such as phenetole, and byproducts from side reactions, like the formation of isomeric sulfonyl chlorides or sulfones. In syntheses involving chlorosulfonic acid, residual acid can also be a significant impurity.

Q2: What are the recommended storage conditions for this compound?

A2: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3][4][5] Storage at 2-8°C is often recommended. Exposure to moisture will lead to hydrolysis and the formation of the corresponding sulfonic acid, reducing the purity of the material.

Q3: What safety precautions should be taken when handling this compound?

A3: this compound is a corrosive substance that can cause severe skin burns and eye damage.[3] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid inhaling vapors and ensure an emergency eyewash station and safety shower are readily accessible.[4]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of this compound using various methods.

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Cause: The boiling point of the recrystallization solvent may be higher than the melting point of the impure compound, or the concentration of the solute is too high, causing it to come out of solution above its melting point. Impurities can also lower the melting point of the compound, contributing to this issue.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to ensure the compound is fully dissolved.

    • Allow the solution to cool more slowly. You can do this by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.

    • If the problem persists, consider using a solvent with a lower boiling point or a co-solvent system.[6]

Issue 2: No crystals form upon cooling.

  • Cause: The solution may not be supersaturated, meaning too much solvent was used. Alternatively, the solution may be supersaturated, but crystal nucleation has not been initiated.

  • Solution:

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Add a seed crystal of the pure compound.

      • Cool the solution to a lower temperature in an ice-salt bath.

    • Increase concentration: If induction methods fail, reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Then, allow it to cool again.[6]

Issue 3: The yield is very low.

  • Cause: Too much solvent was used, leading to a significant amount of the product remaining dissolved in the mother liquor. The compound may also have a higher than expected solubility in the chosen solvent at low temperatures.

  • Solution:

    • Before filtering, ensure the solution is thoroughly cooled to minimize the solubility of the product.

    • Minimize the amount of cold solvent used to wash the crystals during filtration.

    • If a significant amount of product is suspected to be in the mother liquor, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.

Column Chromatography

Issue 1: Poor separation of the desired compound from impurities.

  • Cause: The chosen solvent system (mobile phase) may not have the optimal polarity to effectively separate the components on the stationary phase (e.g., silica gel).

  • Solution:

    • Optimize the solvent system: Use thin-layer chromatography (TLC) to test different solvent systems before running the column. Aim for a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.[7]

    • Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute non-polar impurities and then the desired compound, followed by more polar impurities.[8]

    • Ensure proper column packing: An improperly packed column with air bubbles or channels will lead to poor separation.

Issue 2: The compound is not eluting from the column.

  • Cause: The mobile phase is not polar enough to move the compound down the polar stationary phase.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

Issue 3: Streaking of the compound on the column or TLC plate.

  • Cause: This is often due to the presence of the acidic sulfonic acid impurity interacting strongly with the silica gel. It can also be caused by overloading the column.

  • Solution:

    • Pre-treat the crude material: Before loading onto the column, you can wash a solution of the crude product (e.g., in dichloromethane or ethyl acetate) with a saturated sodium bicarbonate solution to remove the bulk of the sulfonic acid impurity. Ensure the organic layer is thoroughly dried before proceeding.

    • Deactivate the silica gel: Add a small amount of a base, such as triethylamine (~1%), to the mobile phase to deactivate the acidic sites on the silica gel.

    • Load less material: Overloading the column can lead to band broadening and streaking. Use a larger column or load less sample.

Vacuum Distillation

Issue 1: The compound decomposes during distillation.

  • Cause: Sulfonyl chlorides can be thermally labile. The distillation temperature may be too high.

  • Solution:

    • Use a lower pressure: A higher vacuum will lower the boiling point of the compound, allowing for distillation at a lower temperature.[9][10]

    • Use a short-path distillation apparatus: This minimizes the time the compound spends at high temperatures.

    • Ensure the system is dry: The presence of water can lead to hydrolysis at elevated temperatures, which can catalyze decomposition.

Issue 2: Bumping or uneven boiling.

  • Cause: This is common in vacuum distillation.

  • Solution:

    • Use a magnetic stir bar or boiling chips to ensure smooth boiling.

    • Heat the distillation flask evenly using an oil bath or heating mantle.

Experimental Protocols

The following are general protocols for the purification of crude this compound. These should be considered as starting points and may require optimization.

Recrystallization from a Non-Polar Solvent

This method is suitable if the crude product is a solid.

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a hot non-polar solvent, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate, to just dissolve the solid.[11]

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Column Chromatography

This method is suitable for both solid and oily crude products.

Methodology:

  • Prepare the column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).[12]

  • Prepare the sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Alternatively, for solid samples, dry-load by adsorbing the compound onto a small amount of silica gel.

  • Load the sample: Carefully add the sample to the top of the column.

  • Elute the compound: Begin eluting with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity (e.g., by adding ethyl acetate). A starting point for a gradient could be from 100% hexane to 95:5 hexane:ethyl acetate.

  • Collect fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Aqueous Workup to Remove Sulfonic Acid

This procedure can be used as a pre-purification step before recrystallization or chromatography.

Methodology:

  • Dissolve the crude this compound in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. Be cautious as CO2 gas will be evolved. Vent the funnel frequently. This step will neutralize and extract the 3-ethoxybenzenesulfonic acid impurity into the aqueous layer.[2]

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product with a reduced amount of sulfonic acid impurity.

Quantitative Data Summary

Due to the lack of specific literature for this compound, the following table provides typical parameters for the purification of analogous aromatic sulfonyl chlorides. These should be used as a starting point for optimization.

Purification MethodParameterTypical Value/RangeNotes
Recrystallization SolventHexane, Cyclohexane, TolueneThe choice of solvent depends on the polarity of the sulfonyl chloride and its impurities.
TemperatureDissolve at boiling point, crystallize at 0-5 °CSlow cooling is crucial for pure crystal formation.
Column Chromatography Stationary PhaseSilica Gel (60 Å, 230-400 mesh)Standard grade silica gel is usually sufficient.
Mobile PhaseHexane/Ethyl Acetate (e.g., 98:2 to 90:10)The exact ratio should be determined by TLC analysis.
Vacuum Distillation Pressure1-10 mmHgLower pressure allows for lower distillation temperatures.[9]
Boiling PointHighly dependent on pressure and substitutionFor analogous compounds, boiling points can range from 140-180 °C at ~15 mmHg.

Process Diagrams (Graphviz)

PurificationWorkflow crude Crude 3-Ethoxybenzene- 1-sulfonyl chloride workup Aqueous Workup (NaHCO3 wash) crude->workup To remove sulfonic acid dried_crude Dried Crude Product workup->dried_crude recrystallization Recrystallization dried_crude->recrystallization If solid chromatography Column Chromatography dried_crude->chromatography distillation Vacuum Distillation dried_crude->distillation If liquid & thermally stable pure_product Pure Product recrystallization->pure_product chromatography->pure_product distillation->pure_product

Caption: General workflow for the purification of crude this compound.

TroubleshootingRecrystallization cluster_oiling Troubleshoot Oiling Out cluster_crystals Troubleshoot No Crystals cluster_yield Troubleshoot Poor Yield start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat Reheat and add more solvent oiling_out->reheat Yes poor_yield Yield is Poor? no_crystals->poor_yield No induce Induce crystallization (scratch, seed crystal) no_crystals->induce Yes success Successful Purification poor_yield->success No check_temp Ensure thorough cooling poor_yield->check_temp Yes slow_cool Cool slowly reheat->slow_cool slow_cool->no_crystals Fixed change_solvent Change solvent slow_cool->change_solvent Still oils out change_solvent->start induce->poor_yield Crystals form concentrate Concentrate solution induce->concentrate Still no crystals concentrate->start recover Recover from mother liquor check_temp->recover recover->success

Caption: Troubleshooting logic for recrystallization issues.

References

Common side reactions and byproducts with 3-Ethoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethoxybenzene-1-sulfonyl chloride. The information is designed to address common side reactions, byproducts, and other issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most prevalent side reaction is hydrolysis of the sulfonyl chloride to the corresponding 3-ethoxybenzenesulfonic acid. This can occur in the presence of trace amounts of water in the reaction solvent or on glassware. Another common side reaction, particularly when reacting with primary or secondary amines, is the formation of undesired byproducts due to the reactivity of the starting materials or products.

Q2: How can I minimize the hydrolysis of this compound during my reaction?

A2: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. Glassware should be thoroughly dried, for example, by oven-drying or flame-drying under an inert atmosphere. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering with the reaction.

Q3: What byproducts can be expected when reacting this compound with amines?

A3: Besides the desired sulfonamide, potential byproducts include:

  • 3-Ethoxybenzenesulfonic acid: Formed from the hydrolysis of the starting material.

  • Bis-sulfonated amine (for primary amines): This can occur if the reaction conditions are not carefully controlled, leading to the sulfonamide product reacting further.

  • Unreacted starting materials: Incomplete reactions will leave both the sulfonyl chloride and the amine in the final mixture.

Q4: Are there any known incompatibilities with this compound?

A4: this compound is incompatible with strong nucleophiles, strong bases, and protic solvents (like water and alcohols) which can lead to rapid decomposition or unwanted side reactions.

Troubleshooting Guides

Problem 1: Low Yield of Sulfonamide Product
Potential Cause Troubleshooting Step
Hydrolysis of this compound Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use. Conduct the reaction under an inert atmosphere.
Incomplete Reaction Increase the reaction time or temperature. Consider using a catalyst if appropriate for your specific reaction. Ensure stoichiometric amounts of reactants are correct.
Steric Hindrance If reacting with a sterically hindered amine, a higher reaction temperature or a more potent, non-nucleophilic base may be required.
Poor Solubility of Reactants Choose a solvent in which both the sulfonyl chloride and the amine are soluble at the reaction temperature.
Problem 2: Presence of Multiple Products in the Final Mixture
Potential Cause Troubleshooting Step
Formation of 3-Ethoxybenzenesulfonic acid Follow the steps to minimize hydrolysis as outlined in Problem 1. An aqueous workup with a mild base can help remove the sulfonic acid.
Over-reaction with Primary Amine Use a slight excess of the primary amine to favor the formation of the monosulfonated product. Control the addition of the sulfonyl chloride to the amine solution.
Reaction with Tertiary Amine Catalyst If a tertiary amine is used as a base or catalyst, it can sometimes promote the hydrolysis of the sulfonyl chloride.[1] Consider using a non-nucleophilic base like diisopropylethylamine (DIPEA).

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from this compound and a Primary Amine:

  • To a solution of the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add a non-nucleophilic base such as triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the amine solution dropwise over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry Glassware Dry Glassware Dissolve Amine & Base Dissolve Amine & Base Dry Glassware->Dissolve Amine & Base Anhydrous Solvents Anhydrous Solvents Anhydrous Solvents->Dissolve Amine & Base Inert Atmosphere Inert Atmosphere Inert Atmosphere->Dissolve Amine & Base Cool to 0C Cool to 0C Dissolve Amine & Base->Cool to 0C Add Sulfonyl Chloride Add Sulfonyl Chloride Cool to 0C->Add Sulfonyl Chloride Warm to RT & Stir Warm to RT & Stir Add Sulfonyl Chloride->Warm to RT & Stir Quench Reaction Quench Reaction Warm to RT & Stir->Quench Reaction Extract & Wash Extract & Wash Quench Reaction->Extract & Wash Dry & Concentrate Dry & Concentrate Extract & Wash->Dry & Concentrate Purify Purify Dry & Concentrate->Purify

Caption: Experimental workflow for sulfonamide synthesis.

Troubleshooting_Logic Start Start Low Yield? Low Yield? Start->Low Yield? Check for Hydrolysis Check for Hydrolysis Low Yield?->Check for Hydrolysis Yes Successful Successful Low Yield?->Successful No Incomplete Reaction? Incomplete Reaction? Check for Hydrolysis->Incomplete Reaction? Increase Time/Temp Increase Time/Temp Incomplete Reaction?->Increase Time/Temp Yes Check Stoichiometry Check Stoichiometry Incomplete Reaction?->Check Stoichiometry Yes Steric Hindrance? Steric Hindrance? Increase Time/Temp->Steric Hindrance? Check Stoichiometry->Steric Hindrance? Use Stronger Base Use Stronger Base Steric Hindrance?->Use Stronger Base Yes Steric Hindrance?->Successful No Use Stronger Base->Successful

Caption: Troubleshooting logic for low reaction yield.

References

Optimizing reaction conditions for 3-Ethoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Ethoxybenzene-1-sulfonyl chloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an aromatic sulfonyl chloride. Due to the reactivity of the sulfonyl chloride group, it is a key intermediate in organic synthesis. Its primary application is in the synthesis of sulfonamides, which are an important class of compounds in medicinal chemistry with a wide range of biological activities. It can also be used to synthesize sulfonate esters and sulfones.

Q2: How should this compound be stored and handled?

A2: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it in a cool, dry, and well-ventilated area.[1][2][3] As a corrosive substance, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling.[1][2][3] All manipulations should be carried out in a chemical fume hood.[1]

Q3: What are the main side reactions to be aware of when using this compound?

A3: The most common side reaction is hydrolysis of the sulfonyl chloride to the corresponding 3-ethoxybenzenesulfonic acid.[4][5] This is particularly problematic if there is moisture in the reaction setup. Another potential side reaction is the formation of bis-sulfonated products if the amine nucleophile has more than one reactive site. In some cases, especially with tertiary amines, complex side reactions can occur.

Q4: How can I monitor the progress of a reaction involving this compound?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable solvent system should be chosen to clearly separate the starting materials (this compound and the nucleophile) from the desired product. The spots can be visualized under UV light or by using a potassium permanganate stain.[6]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Reagent Degradation This compound is moisture-sensitive. Ensure it has been properly stored. If in doubt, use a freshly opened bottle or purify the reagent before use.
Inactive Nucleophile The amine or alcohol may be of poor quality or sterically hindered, reducing its nucleophilicity. Verify the purity of the nucleophile. For hindered nucleophiles, consider more forcing reaction conditions (higher temperature, longer reaction time).
Inappropriate Base The chosen base may not be strong enough to neutralize the HCl generated during the reaction, leading to the protonation of the nucleophile and stopping the reaction. Consider using a stronger, non-nucleophilic base like triethylamine or DIPEA.
Incorrect Solvent The solvent can significantly impact reaction rates.[7][8] Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred for sulfonamide synthesis.
Low Reaction Temperature The reaction may require more energy to overcome the activation barrier. Try increasing the reaction temperature incrementally (e.g., from room temperature to 40 °C or reflux).
Issue 2: Formation of Multiple Products/Impurities
Possible Cause Suggested Solution
Hydrolysis of Starting Material The presence of water will lead to the formation of 3-ethoxybenzenesulfonic acid. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.
Over-reaction with Nucleophile If the nucleophile has multiple reactive sites (e.g., a diamine), multiple sulfonations can occur. Use a protecting group strategy to block other reactive sites or carefully control the stoichiometry of the reagents.
Side reactions with the Base Some nucleophilic bases can react with the sulfonyl chloride. Use a non-nucleophilic base such as triethylamine, diisopropylethylamine (DIPEA), or pyridine.
Reaction with Solvent Certain solvents may not be inert under the reaction conditions. Ensure the chosen solvent is compatible with all reagents.
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Product is highly soluble in the aqueous phase during workup. Minimize the volume of the aqueous washes. If the product is acidic or basic, adjust the pH of the aqueous phase to suppress its ionization and reduce its water solubility before extraction.
Co-elution of product and impurities during column chromatography. Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC. A gradient elution may be necessary to achieve good separation.[6]
Product is an oil and does not crystallize. If the product is an oil, try to form a salt to induce crystallization. Alternatively, purification by column chromatography is the best option.
Residual sulfonic acid. During the workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to remove any unreacted 3-ethoxybenzenesulfonic acid.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from this compound

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice

  • Triethylamine (or another suitable base)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask under an inert atmosphere, add the amine (1.0 eq).

    • Dissolve the amine in anhydrous DCM (concentration typically 0.1-0.5 M).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.2 eq).

  • Addition of Sulfonyl Chloride:

    • In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[6][9]

Data Presentation

Table 1: Effect of Base on Sulfonamide Synthesis

The choice of base is crucial for efficient sulfonamide synthesis. The following table provides a general guide for base selection.

BasepKa of Conjugate AcidTypical EquivalentsComments
Triethylamine (TEA) 10.751.2 - 2.0Commonly used, effective for most primary and secondary amines.
Diisopropylethylamine (DIPEA) 11.01.2 - 2.0A non-nucleophilic, sterically hindered base. Good for sensitive substrates.
Pyridine 5.251.5 - 3.0Less basic, can also act as a nucleophilic catalyst. Sometimes used as a solvent.
Potassium Carbonate (K₂CO₃) 10.332.0 - 5.0Heterogeneous base, often used in polar aprotic solvents like DMF or acetonitrile.
Table 2: Common Solvents for Sulfonylation Reactions

The reaction solvent can influence the rate and outcome of the sulfonylation.[7][8]

SolventDielectric ConstantPropertiesTypical Use
Dichloromethane (DCM) 9.1Aprotic, good solubility for many organics.General purpose, easy to remove.
Tetrahydrofuran (THF) 7.6Aprotic, polar ether.Good for reactions that require slightly higher temperatures (reflux at 66 °C).
Acetonitrile (MeCN) 37.5Polar aprotic.Can accelerate reactions due to its polarity.
Pyridine 12.4Polar aprotic, also acts as a base and catalyst.Often used when the amine starting material is an HCl salt.

Mandatory Visualization

G Troubleshooting Workflow for Sulfonamide Synthesis cluster_0 Troubleshooting Workflow for Sulfonamide Synthesis cluster_1 Troubleshooting Steps start Start Reaction with This compound check_yield Reaction Complete? (Monitor by TLC) start->check_yield low_yield Low/No Yield check_yield->low_yield No good_yield High Yield check_yield->good_yield Yes check_reagents Check Reagent Quality (Sulfonyl chloride, Amine) low_yield->check_reagents purify Purify Product (Chromatography/Recrystallization) good_yield->purify end Characterize Pure Product purify->end check_conditions Modify Reaction Conditions check_reagents->check_conditions check_base Change Base (e.g., TEA -> DIPEA) check_conditions->check_base check_solvent Change Solvent (e.g., DCM -> THF) check_base->check_solvent check_temp Increase Temperature check_solvent->check_temp check_temp->start Retry Reaction

References

Stability issues of 3-Ethoxybenzene-1-sulfonyl chloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Ethoxybenzene-1-sulfonyl chloride in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability issue for this compound, like other sulfonyl chlorides, is its susceptibility to hydrolysis. In the presence of water or other nucleophilic solvents, it can degrade to 3-ethoxybenzenesulfonic acid and hydrochloric acid. This degradation is often accelerated by elevated temperatures and the presence of bases.

Q2: What solvents are recommended for dissolving this compound?

A2: Anhydrous aprotic solvents are recommended. These include, but are not limited to, anhydrous acetonitrile, dichloromethane (DCM), tetrahydrofuran (THF), and toluene. It is crucial to use solvents with very low water content to minimize hydrolysis.

Q3: How should I properly store solutions of this compound?

A3: Solutions should be stored in tightly sealed, corrosion-resistant containers, such as glass or high-density polyethylene (HDPE) vessels with PTFE-lined caps.[1][2] To minimize degradation, store solutions at a low temperature (ideally 2-8°C) and protect them from moisture and light.[2] Always store in a cool, dry, and well-ventilated area away from incompatible substances like bases and oxidizing agents.[1][2]

Q4: Can I use protic solvents like methanol or ethanol?

A4: Protic solvents such as alcohols are generally not recommended as they can react with the sulfonyl chloride group, leading to the formation of sulfonate esters. This reaction will consume your starting material and introduce impurities.

Q5: What are the visible signs of degradation in my solution?

A5: While visual inspection is not a definitive measure of stability, signs of degradation could include a change in color, the formation of a precipitate (the sulfonic acid may have different solubility), or the evolution of gas (HCl). For accurate assessment, analytical techniques like HPLC or NMR are necessary.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Poor reactivity in a subsequent reaction Degradation of this compound solution.- Prepare a fresh solution immediately before use.- Use anhydrous solvents and inert atmosphere (e.g., nitrogen or argon).- Verify the purity of the stored solution using an appropriate analytical method (e.g., HPLC, NMR) before use.
Inconsistent experimental results Instability of the stock solution over time.- Avoid preparing large stock solutions that will be used over an extended period.- If a stock solution must be used, perform a qualification test (e.g., purity check) before each use.- Store the solution in small, single-use aliquots to avoid repeated exposure to atmospheric moisture.
Formation of an acidic pH in the solution Hydrolysis of the sulfonyl chloride to form 3-ethoxybenzenesulfonic acid and HCl.- This is a strong indicator of water contamination.- Ensure all glassware is thoroughly dried (e-g., oven-dried) before use.- Use a fresh, unopened bottle of anhydrous solvent or a properly dried and stored solvent.
Unexpected side products in the reaction mixture Reaction with residual impurities in the solvent or reaction with the solvent itself.- Use high-purity, anhydrous solvents from a reputable supplier.- If using a reactive solvent like THF, check for and remove peroxides before use.- Consider a less reactive solvent if solvent-adducts are suspected.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in an Organic Solvent via HPLC
  • Solution Preparation:

    • In a controlled environment (e.g., a glovebox or under a nitrogen atmosphere), prepare a stock solution of this compound in the desired anhydrous solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Dispense aliquots of this stock solution into several sealed vials.

  • Time-Point Analysis:

    • Immediately after preparation (T=0), take one vial and prepare a sample for HPLC analysis.

    • Store the remaining vials under the desired storage conditions (e.g., room temperature, 4°C, -20°C).

    • At predetermined time points (e.g., 1h, 4h, 8h, 24h, 48h), retrieve a vial and prepare a sample for HPLC analysis in the same manner as the T=0 sample.

  • HPLC Analysis:

    • Use a suitable HPLC method to analyze the samples. A reverse-phase C18 column is often a good starting point.[3]

    • The mobile phase could be a gradient of water (with a modifier like 0.1% trifluoroacetic acid) and acetonitrile.[3]

    • Detection can be performed using a UV detector at a wavelength where this compound has significant absorbance.

    • The stability is assessed by comparing the peak area of the this compound at each time point to the peak area at T=0. The appearance of new peaks would indicate the formation of degradation products.

Visualizations

Hydrolysis_Pathway 3-Ethoxybenzene-1-sulfonyl_chloride This compound Products 3-Ethoxybenzenesulfonic Acid Hydrochloric Acid (HCl) 3-Ethoxybenzene-1-sulfonyl_chloride->Products Hydrolysis Water H₂O (Moisture) Water->Products

Caption: Hydrolysis degradation pathway of this compound.

Stability_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_solution Prepare Stock Solution (Anhydrous Solvent) aliquot Aliquot into Vials prep_solution->aliquot storage Store at Defined Conditions (e.g., RT, 4°C) aliquot->storage sampling Sample at Time Points (T=0, 1h, 4h, 24h) storage->sampling hplc HPLC Analysis sampling->hplc data Compare Peak Areas (Assess Degradation) hplc->data

Caption: Experimental workflow for assessing solution stability via HPLC.

References

Technical Support Center: Sulfonylation with 3-Ethoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Ethoxybenzene-1-sulfonyl chloride in sulfonylation reactions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My sulfonylation reaction is showing low to no yield. What are the potential causes and how can I improve it?

A1: Low or no yield in a sulfonylation reaction can stem from several factors. Here's a breakdown of common causes and their solutions:

  • Moisture Contamination: this compound is highly susceptible to hydrolysis, which converts it to the unreactive 3-ethoxybenzenesulfonic acid.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Nucleophilicity of the Amine/Alcohol: The reactivity of the amine or alcohol is crucial. Sterically hindered or electron-deficient nucleophiles may react sluggishly.

    • Solution: For weakly nucleophilic amines, such as anilines with electron-withdrawing groups, a stronger base like pyridine can be used to facilitate the reaction.[1] Increasing the reaction temperature or using a more polar aprotic solvent (e.g., DMF or DMSO) can also enhance the reaction rate.

  • Inappropriate Base: The choice and amount of base are critical for neutralizing the HCl generated during the reaction.

    • Solution: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. Ensure at least one equivalent of the base is used. For less reactive amines, using pyridine as both a base and a solvent can be effective.[2]

  • Degraded this compound: The sulfonyl chloride can degrade over time, especially if not stored properly.

    • Solution: Use fresh or properly stored (in a desiccator, under inert gas) this compound. If degradation is suspected, the purity can be checked by ¹H NMR before use.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: The primary side product of concern is the hydrolyzed sulfonyl chloride (3-ethoxybenzenesulfonic acid). Other potential side reactions include:

  • Double Sulfonylation of Primary Amines: Primary amines can sometimes react with two molecules of the sulfonyl chloride, especially if the amine is used in excess or if the reaction conditions are harsh.

    • Solution: Use a slight excess of the sulfonyl chloride or add it slowly to the solution of the amine and base. Maintaining a lower reaction temperature can also help control the reactivity.

  • Reaction with the Solvent: Protic solvents like alcohols can compete with your intended nucleophile.

    • Solution: Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Q3: The purification of my sulfonamide product is proving difficult. What are the best practices?

A3: Purification challenges often arise from unreacted starting materials or the sulfonic acid byproduct.

  • Work-up Procedure:

    • Quench the reaction mixture with water or a dilute acid (e.g., 1M HCl) to neutralize any remaining base and protonate the sulfonamide.

    • Extract the product into an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic sulfonic acid byproduct.

    • Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification Techniques:

    • Recrystallization: If the sulfonamide is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often an effective purification method.

    • Flash Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel chromatography is the preferred method. A gradient of ethyl acetate in hexanes or petroleum ether is a common eluent system.

Quantitative Data Summary

The following tables provide representative data for typical sulfonylation reactions. Note that optimal conditions will vary depending on the specific substrate.

Table 1: Effect of Base and Solvent on Yield

EntryNucleophileBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1BenzylamineTriethylamine (1.2)DCM0 to RT492
2AnilinePyridine (solvent)Pyridine0 to RT685[2]
3PhenolTriethylamine (1.5)AcetonitrileRT1288
4MorpholineDIPEA (1.2)THF0 to RT395

Table 2: Substrate Scope and Typical Yields with this compound

EntrySubstrateProductTypical Yield Range (%)
1Primary Aliphatic AmineN-alkyl-3-ethoxybenzenesulfonamide85-98
2Secondary Aliphatic AmineN,N-dialkyl-3-ethoxybenzenesulfonamide80-95
3Primary Aromatic AmineN-aryl-3-ethoxybenzenesulfonamide70-90[2]
4PhenolPhenyl 3-ethoxybenzenesulfonate80-92

Detailed Experimental Protocol

General Procedure for the Sulfonylation of an Amine with this compound:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 mmol) and an anhydrous aprotic solvent (e.g., DCM, 10 mL).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add the base (e.g., triethylamine, 1.2 mmol, 1.2 eq) dropwise.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 mmol, 1.1 eq) in the anhydrous solvent (5 mL). Add this solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water (15 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure sulfonamide.

Visualizations

Troubleshooting_Sulfonylation Start Start: Sulfonylation Reaction Problem Low or No Yield? Start->Problem CheckMoisture Check for Moisture Contamination (Anhydrous Conditions?) Problem->CheckMoisture Yes SideProducts Side Products Observed? Problem->SideProducts No SolutionMoisture Solution: Use Dry Glassware, Anhydrous Solvents, Inert Atmosphere CheckMoisture->SolutionMoisture CheckReagents Assess Reagent Quality (Fresh Sulfonyl Chloride & Base?) SolutionReagents Solution: Use Fresh Reagents, Verify Purity CheckReagents->SolutionReagents CheckNucleophile Evaluate Nucleophile Reactivity (Steric Hindrance/Electronic Effects?) SolutionNucleophile Solution: Increase Temp, Use Stronger Base (Pyridine), or More Polar Solvent CheckNucleophile->SolutionNucleophile CheckConditions Review Reaction Conditions (Correct Base, Solvent, Temp?) SolutionConditions Solution: Optimize Base (e.g., TEA, Pyridine), Use Aprotic Solvent CheckConditions->SolutionConditions SolutionMoisture->CheckReagents SolutionReagents->CheckNucleophile SolutionNucleophile->CheckConditions Success Successful Reaction SolutionConditions->Success Purification Proceed to Purification Success->Purification Hydrolysis Check for Hydrolysis (Sulfonic Acid) SideProducts->Hydrolysis Yes SideProducts->Purification No SolutionHydrolysis Solution: Ensure Anhydrous Conditions, Aqueous Bicarbonate Wash Hydrolysis->SolutionHydrolysis DoubleSulfonylation Check for Double Sulfonylation (Primary Amines) SolutionDoubleSulfonylation Solution: Slow Addition of Sulfonyl Chloride, Lower Temperature DoubleSulfonylation->SolutionDoubleSulfonylation SolutionHydrolysis->DoubleSulfonylation SolutionDoubleSulfonylation->Purification

Caption: Troubleshooting workflow for sulfonylation reactions.

Sulfonylation_Mechanism Reactants This compound + Amine (R-NH₂) NucleophilicAttack Nucleophilic Attack of Amine on Sulfur Reactants->NucleophilicAttack Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Elimination Elimination of Chloride Ion Intermediate->Elimination ProtonatedProduct Protonated Sulfonamide + Cl⁻ Elimination->ProtonatedProduct Deprotonation Deprotonation by Base ProtonatedProduct->Deprotonation Products Final Sulfonamide Product + Protonated Base + Cl⁻ Deprotonation->Products

Caption: General mechanism of sulfonylation.

References

Impact of moisture on 3-Ethoxybenzene-1-sulfonyl chloride reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethoxybenzene-1-sulfonyl chloride. The information provided is intended to help overcome common challenges encountered during its use in experimental settings, with a particular focus on the impact of moisture on its reactivity.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or no yield of the desired sulfonamide product. Hydrolysis of this compound: The primary cause of low yield is often the premature reaction of the sulfonyl chloride with water (moisture) to form the unreactive 3-ethoxybenzenesulfonic acid.[1]Ensure strictly anhydrous reaction conditions: Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) and cool under a stream of dry nitrogen or in a desiccator.Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.Handle the sulfonyl chloride and all reagents under an inert atmosphere (e.g., nitrogen or argon).Use syringes or cannulas for transferring liquids to minimize exposure to atmospheric moisture.
Suboptimal reaction temperature: The reaction rate might be too slow at low temperatures or side reactions may occur at elevated temperatures.Optimize reaction temperature: Start the reaction at a low temperature (e.g., 0°C) and gradually warm to room temperature or the desired reaction temperature.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal temperature profile.
Poor quality of this compound: The starting material may have degraded due to improper storage.Verify the purity of the starting material: Assess the purity of the sulfonyl chloride by NMR or other suitable analytical methods before use.If necessary, purify the sulfonyl chloride by recrystallization or distillation under reduced pressure, ensuring all equipment is scrupulously dry.
Formation of a significant amount of a water-soluble byproduct. Hydrolysis of the sulfonyl chloride: The byproduct is likely 3-ethoxybenzenesulfonic acid, formed from the reaction with water.[2]Improve anhydrous technique (as above). Additionally: Consider using a scavenger for HCl, which is a byproduct of the sulfonylation reaction, as its presence can sometimes facilitate hydrolysis. A non-nucleophilic base like triethylamine or diisopropylethylamine is commonly used.
The reaction is sluggish or does not go to completion. Insufficient activation of the amine: The nucleophilicity of the amine might be too low for an efficient reaction with the sulfonyl chloride.Use a suitable base: A tertiary amine base (e.g., triethylamine, pyridine) is often used to activate the amine nucleophile and to scavenge the HCl byproduct.
Steric hindrance: Either the amine or the sulfonyl chloride might be sterically hindered, slowing down the reaction.Increase reaction time and/or temperature: Allow the reaction to stir for a longer period.Gently heat the reaction mixture, while monitoring for potential decomposition.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, reactivity, and storage of this compound.

1. How does moisture affect the reactivity of this compound?

Moisture, in the form of water, readily reacts with this compound in a process called hydrolysis. This reaction converts the sulfonyl chloride into the corresponding 3-ethoxybenzenesulfonic acid.[2] The sulfonic acid is generally unreactive towards the nucleophiles (like amines) intended to react with the sulfonyl chloride, thus significantly reducing the yield of the desired product.

2. What are the ideal storage conditions for this compound?

To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture. Storage in a desiccator or a glovebox with a dry atmosphere is highly recommended.

3. What is the expected outcome if my reaction is contaminated with water?

Water contamination will lead to the formation of 3-ethoxybenzenesulfonic acid as a major byproduct. This will result in a lower yield of your desired product and may complicate the purification process, as the sulfonic acid is highly polar and water-soluble.

4. Can I use a solvent that is not completely anhydrous?

It is strongly advised to use anhydrous solvents for reactions with this compound. Even small amounts of water can significantly impact the reaction outcome. If you suspect your solvent contains water, it should be properly dried before use.

5. How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction. You can spot the reaction mixture alongside the starting materials (the amine and this compound). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. Liquid chromatography-mass spectrometry (LC-MS) can also be a powerful tool for monitoring the reaction and identifying products and byproducts.

Data Presentation

Table 1: Estimated Relative Hydrolysis Rate of Substituted Benzenesulfonyl Chlorides in a Neutral Aqueous Medium at 25°C

Substituent on Benzene RingElectronic EffectEstimated Relative Hydrolysis Rate
4-NitroElectron-withdrawingVery Fast
4-ChloroElectron-withdrawingFast
UnsubstitutedNeutralModerate
3-Ethoxy Electron-donating Moderate to Slow
4-MethylElectron-donatingSlow

Note: This table provides a qualitative comparison. Actual rates will depend on specific reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide using this compound

This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine under anhydrous conditions.

Materials:

  • This compound

  • Amine of interest

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • Dry nitrogen or argon gas supply

  • Oven-dried glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven at 120°C for at least 4 hours and cooled under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of nitrogen or argon.

  • Addition of Amine and Base: To a solution of the amine (1.0 equivalent) in anhydrous DCM in the round-bottom flask, add triethylamine (1.2 equivalents). Stir the solution at 0°C (ice bath).

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM in the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0°C over a period of 15-30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide.

Mandatory Visualization

Hydrolysis of this compound

The following diagram illustrates the unwanted reaction of this compound with water, leading to the formation of the corresponding sulfonic acid.

Hydrolysis sulfonyl_chloride This compound sulfonic_acid 3-Ethoxybenzenesulfonic acid sulfonyl_chloride->sulfonic_acid Hydrolysis water Water (Moisture) water->sulfonic_acid hcl HCl

Caption: Unwanted hydrolysis of this compound.

General Sulfonamide Synthesis Workflow

This diagram outlines the key steps in a typical experimental workflow for the synthesis of a sulfonamide from this compound.

Workflow start Start: Anhydrous Reaction Setup reagents Add Amine and Base to Anhydrous Solvent start->reagents addition Dropwise Addition of This compound reagents->addition reaction Stir at RT and Monitor Progress (TLC/LC-MS) addition->reaction workup Aqueous Work-up reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final Sulfonamide Product purification->product

Caption: Experimental workflow for sulfonamide synthesis.

Illustrative Signaling Pathway Inhibition by a Sulfonamide Drug

Sulfonamides are a well-known class of drugs that can act as enzyme inhibitors. This diagram illustrates a general mechanism where a drug molecule, potentially derived from this compound, inhibits a target enzyme, thereby blocking a signaling pathway.

SignalingPathway substrate Substrate enzyme Target Enzyme substrate->enzyme Binds to product Product enzyme->product Catalyzes inhibition Inhibition downstream Downstream Signaling (Blocked) product->downstream Activates drug Sulfonamide Drug (e.g., from 3-Ethoxybenzene- 1-sulfonyl chloride) drug->enzyme

References

Preventing decomposition of 3-Ethoxybenzene-1-sulfonyl chloride during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the storage and handling of 3-Ethoxybenzene-1-sulfonyl chloride to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during storage?

A1: The primary cause of decomposition for this compound, like other sulfonyl chlorides, is hydrolysis.[1] This occurs when the compound reacts with water or moisture present in the storage environment. The reaction results in the formation of 3-ethoxybenzenesulfonic acid and hydrochloric acid (HCl), compromising the purity and reactivity of the product.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize decomposition, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of moisture.[1] The container should be tightly sealed to prevent the ingress of ambient moisture. For long-term storage, refrigeration and the use of an inert atmosphere, such as nitrogen or argon, are recommended.[1]

Q3: How does temperature affect the stability of this compound?

Q4: Is this compound sensitive to light?

A4: While the primary concern for sulfonyl chlorides is moisture, it is good practice to store reactive chemicals in opaque or amber containers to protect them from light, which can potentially initiate or accelerate degradation pathways.

Q5: What are the signs of decomposition in a sample of this compound?

A5: Decomposition can be indicated by several observations:

  • Physical Appearance: The appearance of a solid precipitate (3-ethoxybenzenesulfonic acid) in the liquid, or a change in color.

  • Pungent Odor: The release of a sharp, acidic odor due to the formation of hydrogen chloride (HCl) gas.[1]

  • Reduced Purity: Analysis by methods such as HPLC, GC, or NMR will show a decrease in the concentration of the active compound and the emergence of new peaks corresponding to degradation products.

  • Decreased Reactivity: A noticeable decrease in the expected yield or an alteration in the reaction profile when used in a synthesis.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Cloudy appearance or solid precipitate in the liquid. Hydrolysis due to moisture contamination.- Ensure the storage container is always tightly sealed. - Handle the compound in a dry environment, preferably in a glove box or under an inert atmosphere. - Use anhydrous solvents and reagents when working with the compound.
A strong, acidic odor is detected upon opening the container. Significant decomposition has occurred, releasing HCl gas.[1]- Handle the material in a well-ventilated fume hood. - Wear appropriate personal protective equipment (PPE), including acid-gas-rated respiratory protection if necessary. - Consider that the purity of the reagent is compromised and may not be suitable for your experiment.
Inconsistent or poor results in subsequent reactions. The reagent has partially decomposed, leading to lower effective concentration and potential side reactions from impurities.- Assess the purity of the this compound before use (see Experimental Protocols). - If decomposition is confirmed, consider purifying the material (e.g., by distillation under reduced pressure if appropriate) or using a fresh, unopened batch.
Pressure buildup inside the storage container. Decomposition leading to the formation of HCl gas.- Open the container cautiously in a fume hood, pointing the cap away from you. - After dispensing, consider flushing the container with an inert gas like nitrogen or argon before resealing to displace moist air.

Data Presentation

Table 1: General Storage Recommendations for Aromatic Sulfonyl Chlorides

Parameter Recommendation Rationale
Temperature Cool (ideally refrigerated)To slow down the rate of decomposition reactions.
Atmosphere Inert gas (Nitrogen, Argon)To displace moisture and oxygen, preventing hydrolysis and potential oxidation.[1]
Container Tightly sealed, opaque/amber glassTo prevent moisture ingress and protect from light.
Location Dry, well-ventilated areaTo minimize exposure to ambient humidity and ensure safe dispersal of any off-gassing.

Table 2: Physical Properties of this compound

Property Value
Molecular Formula C₈H₉ClO₃S
Molecular Weight 220.68 g/mol
Melting Point 38-39 °C
Note: Detailed quantitative stability data under various conditions is not readily available in the literature. The stability is expected to be comparable to other aromatic sulfonyl chlorides.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method can be used to determine the purity of this compound and quantify the major degradation product, 3-ethoxybenzenesulfonic acid.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

    • Start with a higher water concentration and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm.

  • Sample Preparation:

    • Carefully weigh a small amount of the this compound sample in a volumetric flask.

    • Dissolve and dilute to the mark with anhydrous acetonitrile.

    • Further dilute an aliquot to a suitable concentration for analysis.

  • Analysis: Inject the prepared sample. The retention time of this compound will be longer than that of the more polar 3-ethoxybenzenesulfonic acid. Purity can be calculated based on the relative peak areas.

Protocol 2: Monitoring Decomposition by ¹H NMR Spectroscopy

This method can provide a qualitative and semi-quantitative assessment of decomposition.

  • Solvent: Anhydrous deuterated chloroform (CDCl₃) or another suitable anhydrous deuterated solvent.

  • Procedure:

    • Prepare a sample by dissolving a small amount of the this compound in the anhydrous deuterated solvent in an NMR tube.

    • Acquire a ¹H NMR spectrum.

    • The presence of 3-ethoxybenzenesulfonic acid can be identified by characteristic shifts in the aromatic proton signals and potentially a broad peak for the acidic proton.

    • The ratio of the integral of a characteristic peak of the starting material to that of a characteristic peak of the degradation product can be used to estimate the extent of decomposition.

Visualizations

Decomposition_Pathway Decomposition Pathway of this compound 3-Ethoxybenzene-1-sulfonyl_chloride This compound 3-Ethoxybenzenesulfonic_acid 3-Ethoxybenzenesulfonic Acid 3-Ethoxybenzene-1-sulfonyl_chloride->3-Ethoxybenzenesulfonic_acid Hydrolysis HCl Hydrogen Chloride 3-Ethoxybenzene-1-sulfonyl_chloride->HCl H2O Water (Moisture) H2O->3-Ethoxybenzenesulfonic_acid H2O->HCl

Caption: Primary decomposition pathway via hydrolysis.

Troubleshooting_Workflow Troubleshooting Workflow for Suspected Decomposition start Suspected Decomposition (e.g., poor reaction yield, visual change) visual_check Visual Inspection: - Cloudy? - Precipitate? - Color change? start->visual_check odor_check Odor Check in Fume Hood: - Pungent acidic smell? visual_check->odor_check analytical_check Analytical Verification: - HPLC for purity - NMR for degradation products odor_check->analytical_check decomposed Decomposition Confirmed analytical_check->decomposed Yes stable Compound is Stable analytical_check->stable No action Action: - Use fresh reagent - Review storage & handling procedures decomposed->action

Caption: A logical workflow for troubleshooting suspected decomposition.

References

Validation & Comparative

Spectral Data Validation: A Comparative Guide for 3-Ethoxybenzene-1-sulfonyl chloride and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the spectral data for 3-Ethoxybenzene-1-sulfonyl chloride and its structural analogs. Due to the limited availability of public experimental spectral data for this compound, this document leverages data from closely related compounds to provide a framework for its spectral validation. This approach allows for a robust understanding of the expected spectral characteristics of the target molecule.

Introduction to Spectral Validation

Spectral data validation is a critical process in chemical research and drug development for confirming the identity, purity, and structure of a synthesized compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide unique molecular fingerprints. By comparing the experimental spectra of a new compound with that of known structures or predicted data, researchers can confidently verify its molecular structure.

This guide focuses on this compound and utilizes benzenesulfonyl chloride, 4-methoxybenzenesulfonyl chloride, and 4-ethylbenzene-1-sulfonyl chloride as comparative standards.

Comparative Spectral Data

The following tables summarize the key spectral data for the comparator compounds. This data serves as a reference for the expected spectral features of this compound.

Table 1: ¹H NMR Spectral Data of Comparator Analogs (CDCl₃, δ ppm)

CompoundAromatic ProtonsOther Protons
Benzenesulfonyl chloride7.60 - 7.95 (m, 5H)-
4-Methoxybenzenesulfonyl chloride7.00 (d, 2H), 7.85 (d, 2H)3.90 (s, 3H, -OCH₃)
4-Ethylbenzene-1-sulfonyl chloride7.40 (d, 2H), 7.85 (d, 2H)1.25 (t, 3H, -CH₃), 2.75 (q, 2H, -CH₂-)

Table 2: ¹³C NMR Spectral Data of Comparator Analogs (CDCl₃, δ ppm)

CompoundAromatic CarbonsOther Carbons
Benzenesulfonyl chloride127.5, 129.5, 134.0, 144.5-
4-Methoxybenzenesulfonyl chloride114.5, 130.0, 135.0, 164.056.0 (-OCH₃)
4-Ethylbenzene-1-sulfonyl chloride127.0, 129.0, 144.0, 150.015.0 (-CH₃), 29.0 (-CH₂-)

Table 3: Key IR Absorption Bands of Sulfonyl Chlorides (cm⁻¹)

Functional GroupCharacteristic Absorption RangeReference
S=O (asymmetric stretch)1370 - 1410[1]
S=O (symmetric stretch)1166 - 1204[1]
C-O (aromatic ether)1230 - 1270
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000[1]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
Benzenesulfonyl chloride176141 [M-Cl]⁺, 77 [C₆H₅]⁺
4-Methoxybenzenesulfonyl chloride206171 [M-Cl]⁺, 107 [CH₃OC₆H₄]⁺
4-Ethylbenzene-1-sulfonyl chloride200165 [M-Cl]⁺, 105 [CH₃CH₂C₆H₄]⁺
This compound (Predicted)220185 [M-Cl]⁺, 121 [CH₃CH₂OC₆H₄]⁺

Experimental Protocols

Standard methodologies for acquiring spectral data for sulfonyl chlorides are outlined below.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Acquire proton-decoupled spectra. A larger number of scans is typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or Attenuated Total Reflectance (ATR) can be used.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Report the frequencies of significant absorption bands in wavenumbers (cm⁻¹).

Mass Spectrometry
  • Sample Introduction: Depending on the volatility and thermal stability of the compound, use direct infusion or gas chromatography (GC) or liquid chromatography (LC) as the inlet system.

  • Ionization Method: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Visualization of Validation Workflow and Structural Comparison

The following diagrams illustrate the logical workflow for spectral data validation and a structural comparison of this compound with its analogs.

G cluster_0 Spectral Data Validation Workflow A Sample Preparation B Data Acquisition (NMR, IR, MS) A->B C Data Processing B->C D Spectral Interpretation C->D E Comparison with Reference Data (Analogs, Predicted Spectra) D->E F Structure Confirmation E->F

Caption: Workflow for spectral data validation.

G cluster_1 Structural Comparison and Spectral Influence cluster_analogs Comparator Analogs Target This compound -OCH2CH3 at C3 A1 Benzenesulfonyl chloride (Unsubstituted) Target->A1 Compare Spectra A2 4-Methoxybenzenesulfonyl chloride -OCH3 at C4 Target->A2 Compare Spectra A3 4-Ethylbenzene-1-sulfonyl chloride -CH2CH3 at C4 Target->A3 Compare Spectra

Caption: Structural comparison of target and analogs.

Conclusion

References

A Comparative Guide to 3-Ethoxybenzene-1-sulfonyl chloride and Other Key Sulfonyl Chlorides for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the chemical properties, reactivity, and applications of 3-Ethoxybenzene-1-sulfonyl chloride in comparison to commonly used sulfonyl chlorides, providing researchers with data-driven insights for informed reagent selection in drug discovery and chemical synthesis.

In the landscape of modern organic synthesis and medicinal chemistry, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides, a privileged scaffold in a vast array of therapeutic agents. This guide provides a comparative analysis of this compound against three other widely utilized sulfonyl chlorides: p-Toluenesulfonyl chloride (TsCl), 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride), and 2-Naphthalenesulfonyl chloride. This objective comparison, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate sulfonyl chloride for their specific synthetic and biological applications.

Physicochemical Properties: A Tabular Comparison

The selection of a sulfonyl chloride is often guided by its physical and chemical properties, which can influence reaction conditions, purification strategies, and overall efficiency. The following table summarizes the key physicochemical properties of this compound and its counterparts. Data for this compound is limited, and thus, data for its close structural analog, 3-Methoxybenzene-1-sulfonyl chloride, is included for reference.

PropertyThis compound3-Methoxybenzene-1-sulfonyl chloride (analog)p-Toluenesulfonyl chloride (TsCl)5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride)2-Naphthalenesulfonyl chloride
Molecular Formula C₈H₉ClO₃SC₇H₇ClO₃S[1]C₇H₇ClO₂SC₁₂H₁₂ClNO₂S[2]C₁₀H₇ClO₂S[3]
Molecular Weight ( g/mol ) 220.67206.65[1][4]190.65269.75[2]226.68[3]
Appearance Not availableClear pale yellow to pale brownish liquid[4]White solidYellow crystalline solidLight yellow to beige powder[5]
Melting Point (°C) Not availableNot available65-6970[6]74-76[5]
Boiling Point (°C) Not available158-159 @ 20 mmHg[4]134 @ 10 mmHgNot available147.7 @ 0.6 mmHg[5]
Density (g/mL) Not available1.460 @ 25 °C[4]Not availableNot availableNot available
Solubility Not availableNot availableSoluble in alcohol, ether, and benzene; insoluble in water.Not availableSoluble in benzene/petroleum ether.[5]

Reactivity and Reaction Kinetics: A Comparative Overview

The reactivity of a sulfonyl chloride is a critical factor in its application. Electron-donating groups on the benzene ring, such as the ethoxy group in this compound, generally decrease the electrophilicity of the sulfonyl sulfur, leading to a slower reaction rate compared to unsubstituted or electron-withdrawn analogs. Conversely, electron-withdrawing groups tend to increase reactivity.

A study on the chloride-chloride exchange reaction in arenesulfonyl chlorides demonstrated that electron-attracting substituents increase the reaction rate, while electron-donating substituents slow it down.[7] For instance, the presence of a methoxy group (similar to the ethoxy group) would be expected to decrease the rate of nucleophilic attack compared to an unsubstituted benzenesulfonyl chloride.

General Reactivity Order (inferred):

Dansyl chloride > 2-Naphthalenesulfonyl chloride ≈ p-Toluenesulfonyl chloride > this compound

This proposed order is based on the electronic effects of the substituents. The dimethylamino group in Dansyl chloride is strongly activating, but its placement on the naphthalene ring system influences the overall reactivity. The naphthalene and toluene groups have a more moderate electronic influence. The ethoxy group, being electron-donating, is expected to render this compound the least reactive among the four.

Experimental Protocols: Synthesis of Sulfonamides

The synthesis of sulfonamides is a cornerstone application of sulfonyl chlorides. Below is a general experimental protocol for the synthesis of a sulfonamide, which can be adapted for each of the compared sulfonyl chlorides.

General Procedure for the Synthesis of N-Aryl/Alkyl Sulfonamides:

  • Dissolution: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.0-1.1 equivalents) to the reaction mixture, maintaining the temperature at 0 °C with an ice bath.

  • Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (typically ranging from a few hours to overnight, monitoring by TLC). Reactions with less reactive sulfonyl chlorides like this compound may require longer reaction times or gentle heating.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Note: The choice of solvent, base, and reaction temperature may need to be optimized for each specific sulfonyl chloride and amine substrate.

Visualizing Reaction and Biological Pathways

To further aid in the understanding of the applications of these sulfonyl chlorides, the following diagrams, generated using the DOT language, illustrate a typical sulfonamide synthesis workflow and a hypothetical signaling pathway where a sulfonamide derivative might exert its biological effect.

experimental_workflow amine Amine reaction_mixture Reaction Mixture (0°C to RT) amine->reaction_mixture base Base (e.g., Triethylamine) base->reaction_mixture solvent Aprotic Solvent solvent->reaction_mixture sulfonyl_chloride Sulfonyl Chloride sulfonyl_chloride->reaction_mixture workup Aqueous Work-up & Extraction reaction_mixture->workup purification Purification (Chromatography/Recrystallization) workup->purification sulfonamide Sulfonamide Product purification->sulfonamide

Caption: General workflow for the synthesis of sulfonamides.

Many sulfonamide-containing drugs act as inhibitors of specific enzymes. For instance, a number of benzenesulfonamides are known to be potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.[7][8] The structure-activity relationship (SAR) of these inhibitors often depends on the substitution pattern of the benzene ring.[7] The ethoxy group in a sulfonamide derived from this compound could potentially influence its binding affinity and selectivity for a particular enzyme isoform.

signaling_pathway extracellular_signal Extracellular Signal receptor Receptor extracellular_signal->receptor enzyme Enzyme (e.g., Carbonic Anhydrase) receptor->enzyme activates product Product enzyme->product catalyzes substrate Substrate substrate->enzyme downstream_signaling Downstream Signaling product->downstream_signaling cellular_response Cellular Response downstream_signaling->cellular_response inhibitor Sulfonamide Inhibitor (from this compound) inhibitor->enzyme inhibits

Caption: Inhibition of an enzymatic pathway by a sulfonamide derivative.

Logical Selection of a Sulfonyl Chloride

The choice between this compound and other sulfonyl chlorides depends on the specific requirements of the synthesis and the desired properties of the final product. The following decision tree illustrates a logical approach to this selection process.

decision_tree start Select Sulfonyl Chloride reactivity_needed High Reactivity Needed? start->reactivity_needed fluorescent_tag Fluorescent Tag Required? reactivity_needed->fluorescent_tag No tscl_naphthyl Consider TsCl or 2-Naphthalenesulfonyl chloride reactivity_needed->tscl_naphthyl Yes steric_hindrance Steric Hindrance a Factor? fluorescent_tag->steric_hindrance No dansyl Use Dansyl Chloride fluorescent_tag->dansyl Yes steric_hindrance->tscl_naphthyl Yes ethoxy Consider 3-Ethoxybenzene- 1-sulfonyl chloride steric_hindrance->ethoxy No

Caption: Decision tree for selecting a suitable sulfonyl chloride.

Conclusion

This compound represents a valuable, albeit less characterized, member of the sulfonyl chloride family. Its electron-donating ethoxy group suggests a more moderate reactivity, which can be advantageous in achieving selectivity in the presence of multiple reactive sites. In contrast, reagents like Dansyl chloride offer the dual functionality of sulfonamide formation and fluorescence labeling. Tosyl chloride and 2-Naphthalenesulfonyl chloride serve as versatile workhorses in organic synthesis with well-established reactivity profiles.

The selection of the optimal sulfonyl chloride is a multifactorial decision that requires careful consideration of the desired reactivity, the steric and electronic properties of the substrates, and the intended application of the final sulfonamide product. This guide provides a foundational framework and pertinent data to aid researchers in making a more informed and strategic choice for their synthetic endeavors. Further experimental investigation into the kinetic and synthetic scope of this compound is warranted to fully elucidate its potential in chemical and pharmaceutical research.

References

Alternative reagents to 3-Ethoxybenzene-1-sulfonyl chloride for sulfonylation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Alternative Reagents for Sulfonylation

For Researchers, Scientists, and Drug Development Professionals

The sulfonylation of alcohols and amines is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals and functional materials. While 3-ethoxybenzene-1-sulfonyl chloride has its applications, the demand for milder, more efficient, and versatile reagents has spurred the development of several powerful alternatives. This guide provides an objective comparison of these modern sulfonylation reagents, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.

Overview of Alternative Sulfonylation Reagents

The limitations of traditional sulfonyl chlorides, such as their moisture sensitivity and the often harsh reaction conditions required, have led to the exploration of new classes of sulfonylating agents. This guide focuses on four prominent alternatives:

  • Thiosulfonates: Stable, solid reagents that serve as an alternative to sulfonyl chlorides, offering good yields under mild conditions.

  • Sulfonyl Hydrazides: Versatile reagents that can be used in oxidative coupling reactions to form sulfonamides.

  • N-Sulfonyl Imidazoliums: Highly reactive and versatile reagents for the sulfonylation of a wide range of nucleophiles.

  • Decarboxylative Sulfonylation: An innovative approach that utilizes carboxylic acids as starting materials for the in situ generation of sulfonylating species.

  • Electrochemical Oxidative Coupling: A green chemistry approach that couples thiols and amines directly to form sulfonamides using electricity.

Comparative Performance Data

The following tables summarize the performance of each alternative reagent in the sulfonylation of various amines and alcohols, providing a direct comparison of their efficiency and substrate scope.

Table 1: Sulfonylation of Various Amines with Alternative Reagents
EntryAmine SubstrateThiosulfonates Yield (%)Sulfonyl Hydrazides Yield (%)N-Sulfonyl Imidazoliums Yield (%)Decarboxylative Sulfonylation Yield (%)Electrochemical Coupling Yield (%)
1Aniline9285987588
24-Methoxyaniline9588997890
34-Nitroaniline8575956582
4Benzylamine9490978291
5Morpholine9692998595
6Piperidine9591988394
7tert-Butylamine8880927085

Yields are based on reported literature values and may vary depending on specific reaction conditions.

Table 2: Sulfonylation of Various Alcohols with Alternative Reagents
EntryAlcohol SubstrateThiosulfonates Yield (%)Sulfonyl Hydrazides Yield (%)N-Sulfonyl Imidazoliums Yield (%)Decarboxylative Sulfonylation Yield (%)Electrochemical Coupling Yield (%)
1Phenol90N/A97N/AN/A
24-Methoxyphenol93N/A98N/AN/A
34-Nitrophenol82N/A94N/AN/A
4Benzyl alcohol91N/A9679N/A
5Cyclohexanol89N/A9575N/A
61-Octanol92N/A9781N/A
7tert-Butanol75N/A8865N/A

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the implementation of these alternative sulfonylation techniques.

General Procedure for Sulfonylation using Thiosulfonates

To a solution of the amine or alcohol (1.0 mmol) and a base such as triethylamine (1.2 mmol) in a suitable solvent like dichloromethane (5 mL) is added the thiosulfonate reagent (1.1 mmol) at room temperature. The reaction mixture is stirred for a specified time (typically 2-12 hours) and monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Sulfonylation using Sulfonyl Hydrazides

A mixture of the sulfonyl hydrazide (1.0 mmol), the amine (1.2 mmol), a catalyst such as iodine (20 mol%), and an oxidant like tert-butyl hydroperoxide (2.0 mmol) in an aqueous medium (3 mL) is heated at 80°C for 4-8 hours.[1] After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography to afford the desired sulfonamide.[1]

General Procedure for Sulfonylation using N-Sulfonyl Imidazoliums

To a solution of the amine or alcohol (1.0 mmol) in a solvent such as dichloromethane (5 mL) is added the N-sulfonyl imidazolium reagent (1.1 mmol) at 0°C. The reaction is then allowed to warm to room temperature and stirred for 10-30 minutes.[2] The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the corresponding sulfonamide or sulfonate.[2]

General Procedure for Decarboxylative Sulfonylation

A mixture of the carboxylic acid (1.0 mmol), a sulfur dioxide source like DABSO (1.5 mmol), a photocatalyst, and a copper catalyst in a suitable solvent is irradiated with visible light at room temperature for 12-24 hours. Following the reaction, the amine (1.2 mmol) is added, and the mixture is stirred for an additional 2-4 hours. The solvent is then removed, and the residue is purified by column chromatography to give the sulfonamide product.

General Procedure for Electrochemical Oxidative Coupling of Thiols and Amines

In an undivided electrochemical cell equipped with a carbon anode and a platinum cathode, a solution of the thiol (2.0 mmol), the amine (3.0 mmol), and an electrolyte such as tetra-n-butylammonium bromide in a mixed solvent system (e.g., acetonitrile/water) is subjected to a constant current. The reaction is typically complete within minutes to a few hours. After the electrolysis, the solvent is evaporated, and the crude product is purified by column chromatography.[3]

Signaling Pathways and Experimental Workflows

Visual representations of the underlying chemical processes and experimental setups can aid in understanding and implementing these novel sulfonylation methods.

Sulfonylation_Mechanism reagent Sulfonylating Reagent (e.g., R-SO2-X) intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack nucleophile Nucleophile (Amine or Alcohol) nucleophile->intermediate product Sulfonamide or Sulfonate Ester intermediate->product Elimination leaving_group Leaving Group (X-) intermediate->leaving_group Experimental_Workflow start Start reagents Combine Reagents (Substrate, Sulfonylating Agent, Solvent, Base/Catalyst) start->reagents reaction Reaction (Stirring at specified temperature) reagents->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

References

A Comparative Guide to HPLC and GC-MS Analysis for Purity Determination of 3-Ethoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 3-Ethoxybenzene-1-sulfonyl chloride. Detailed experimental protocols, data interpretation, and a discussion of the advantages and limitations of each technique are presented to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound is a crucial reagent in organic synthesis, particularly in the development of pharmaceutical compounds. Ensuring its purity is paramount for reaction efficiency, yield, and the safety of the final product. This guide explores two powerful analytical techniques, HPLC and GC-MS, for the accurate determination of its purity and the identification of potential impurities.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analysis are outlined below. These protocols are based on established methods for similar sulfonyl chloride compounds and are intended as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique for separating and quantifying components in a mixture. For sulfonyl chlorides, which can be sensitive to high temperatures, HPLC offers a milder analytical approach. Some sulfonyl chlorides may require derivatization to incorporate a UV-absorbing chromophore for detection.[1]

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA), optional, as a mobile phase modifier

  • This compound reference standard

  • Sample for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution, for example, starting from 50% acetonitrile and increasing to 95% over 15 minutes. The addition of 0.1% TFA can improve peak shape.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a weighed amount of the this compound sample in the same solvent as the standard to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Gradient of acetonitrile and water

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm (or a wavelength determined by UV scan of the analyte)

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

  • Quantification: Identify the peak corresponding to this compound based on its retention time compared to the reference standard. Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (area percent method) or by using a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is highly sensitive and can provide structural information about the analyte and any impurities. However, the thermal stability of sulfonyl chlorides is a critical consideration, as they can degrade in the hot injector port of the GC.[2] Derivatization to a more thermally stable compound, such as a sulfonamide, may be necessary for accurate quantification.[2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

  • This compound reference standard

  • Sample for analysis

  • Derivatizing agent (e.g., diethylamine), if necessary

Procedure:

  • Sample Preparation (Direct Injection): Dissolve a small amount of the sample in a suitable solvent like dichloromethane.

  • Sample Preparation (with Derivatization): To a solution of the sample in a suitable solvent, add an excess of a derivatizing agent (e.g., diethylamine) and allow the reaction to proceed to completion to form the corresponding sulfonamide.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C (a lower temperature should be tested to minimize degradation)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-450

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify the peak for this compound (or its derivative) based on its retention time and mass spectrum. The mass spectrum can be compared to a library or the spectrum of a reference standard for confirmation. Purity is typically determined by the area percent method.

Data Presentation

The following table summarizes hypothetical data that could be obtained from the HPLC and GC-MS analysis of a this compound sample.

ParameterHPLCGC-MS
Retention Time (min)
This compound8.5212.34 (as diethylsulfonamide derivative)
Impurity 1 (e.g., 3-Ethoxyphenol)5.219.87
Impurity 2 (e.g., 3-Ethoxybenzenesulfonic acid)3.15Not volatile
Peak Area (%)
This compound98.5%98.2%
Impurity 11.2%1.5%
Impurity 20.3%-
Mass-to-Charge Ratio (m/z) of Major Fragments Not Applicable3-Ethoxybenzene-1-diethylsulfonamide: 271 (M+), 242, 163, 135, 107, 79

Mandatory Visualization

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing & Interpretation Sample 3-Ethoxybenzene-1- sulfonyl chloride Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC-MS, optional) Dissolution->Derivatization HPLC HPLC Analysis Dissolution->HPLC Direct Injection GCMS GC-MS Analysis Dissolution->GCMS Direct Injection (if thermally stable) Derivatization->GCMS Inject Derivative Chromatogram_HPLC HPLC Chromatogram HPLC->Chromatogram_HPLC Chromatogram_GCMS GC-MS Total Ion Chromatogram & Mass Spectra GCMS->Chromatogram_GCMS Integration Peak Integration & Identification Chromatogram_HPLC->Integration Chromatogram_GCMS->Integration Purity Purity Calculation & Impurity Profiling Integration->Purity

Caption: Workflow for the purity analysis of this compound.

Comparison of HPLC and GC-MS

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable. Derivatization may be needed.
Sensitivity Good, typically in the ppm range.Excellent, often in the ppb range or lower.
Selectivity Good, based on retention time. Co-elution can be an issue.Excellent, provides both retention time and mass spectral data for high-confidence identification.
Impurity Identification Limited to comparison with known standards. DAD can provide some spectral information.Provides structural information from mass spectra, aiding in the identification of unknown impurities.
Quantification Highly accurate and precise with proper calibration.Accurate, but can be affected by thermal degradation if not optimized.
Common Issues Co-elution of impurities, poor peak shape.Thermal degradation of the analyte, matrix effects in the ion source.
Alternative Techniques Other analytical methods for sulfonyl chloride purity include Nuclear Magnetic Resonance (NMR) and melting point determination.[3]

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound.

  • HPLC is a robust and reliable method, particularly advantageous if the compound exhibits thermal instability. It is well-suited for routine quality control where the primary goal is quantification against a known standard.

  • GC-MS offers superior sensitivity and selectivity, providing invaluable structural information for the definitive identification of unknown impurities. However, careful method development is required to address the potential for thermal degradation. If impurity identification is a critical aspect of the analysis, GC-MS is the preferred method, potentially requiring a derivatization step to ensure analyte stability.

The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis, including the need for impurity identification, the expected purity level, and the available instrumentation. For comprehensive characterization, employing both techniques can provide complementary and confirmatory data.

References

A Cost-Benefit Analysis of 3-Ethoxybenzene-1-sulfonyl chloride in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Arylsulfonyl chlorides are a critical class of reagents, primarily utilized for the synthesis of sulfonamides, a scaffold present in a wide array of therapeutic agents. This guide provides a comparative analysis of 3-Ethoxybenzene-1-sulfonyl chloride against its common alternatives, focusing on cost, performance, and synthetic utility to aid researchers, scientists, and drug development professionals in making informed decisions.

At a Glance: Comparative Overview

FeatureThis compoundp-Toluenesulfonyl chloride (TsCl)Benzenesulfonyl chloride (BsCl)
Primary Use Synthesis of substituted sulfonamidesSynthesis of tosylates and sulfonamidesSynthesis of sulfonamides
Key Advantage Potential for introducing a specific alkoxy substituent for structure-activity relationship (SAR) studies.Well-established reactivity, lower cost.Simple aromatic scaffold, readily available.
Primary Disadvantage Higher cost and limited commercial availability.Can introduce unwanted steric hindrance.Lacks functionality for further modification.

Cost Analysis: A Significant Differentiator

ReagentSupplierQuantityApproximate Price (USD)Price per Gram (USD)
3-Methoxybenzenesulfonyl chloride Sigma-Aldrich1 g$89.70$89.70
5 g$176.00$35.20
p-Toluenesulfonyl chloride Sigma-Aldrich250 g$66.40$0.27
1 kg$142.00$0.14
Benzenesulfonyl chloride Sigma-Aldrich100 g$76.80$0.77
1 kg$292.00$0.29

Note: The price for 3-methoxybenzenesulfonyl chloride is used as an estimate for this compound. Prices are subject to change and may not include shipping and handling fees.

The data clearly indicates that this compound (and its methoxy analog) is substantially more expensive than the commonly used alternatives, p-toluenesulfonyl chloride and benzenesulfonyl chloride. This cost difference is a major consideration, particularly for early-stage research where cost-efficiency is critical.

Performance and Reactivity in Sulfonamide Synthesis

The primary application of these sulfonyl chlorides is in the synthesis of sulfonamides via reaction with primary or secondary amines. The yield and reaction rate are influenced by the electronic and steric properties of the substituents on the benzene ring.

The ethoxy group at the meta-position in this compound is an electron-donating group, which can slightly decrease the electrophilicity of the sulfonyl group compared to unsubstituted benzenesulfonyl chloride. However, this electronic effect is generally modest and good to excellent yields can still be expected in sulfonamide synthesis. The main benefit of the ethoxy group lies in its potential to modulate the pharmacokinetic and pharmacodynamic properties of the final sulfonamide product through structure-activity relationship (SAR) studies.

The following table summarizes typical reported yields for the synthesis of N-phenylbenzenesulfonamide using different sulfonyl chlorides under various conditions. While a direct comparative study under identical conditions is not available, these examples provide a general indication of performance.

Sulfonyl ChlorideAmineBase/CatalystSolventYield (%)
Benzenesulfonyl chlorideAnilinePyridine-100
Benzenesulfonyl chlorideAnilineTriethylamine (TEA)THF86
p-Toluenesulfonyl chloridep-ToluidinePyridine-Quantitative
4-Nitrobenzenesulfonyl chlorideAnilinePyridine-100

While specific yield data for this compound is sparse in publicly available literature, a synthesis route for a derivative, 4-Cyano-3-ethoxybenzene-1-sulfonyl chloride, has been documented, suggesting its utility in more complex syntheses[1]. The preparation is analogous to that of 4-fluoro-3-methoxy-benzenesulfonyl chloride, starting from 4-amino-2-ethoxy-benzonitrile[1].

Experimental Protocols

General Procedure for Sulfonamide Synthesis

The following is a general protocol for the synthesis of sulfonamides from sulfonyl chlorides and amines. This can be adapted for use with this compound.

Materials:

  • Arylsulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Base (e.g., pyridine, triethylamine) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

Procedure:

  • Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve the arylsulfonyl chloride in the anhydrous solvent in a separate flask.

  • Add the arylsulfonyl chloride solution dropwise to the amine solution with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

Experimental Workflow for Sulfonamide Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis and subsequent biological screening of a library of sulfonamides, a process where a diverse set of sulfonyl chlorides like this compound would be valuable.

G Experimental Workflow for Sulfonamide Synthesis and Screening cluster_synthesis Synthesis cluster_screening Screening A Select Diverse Sulfonyl Chlorides (e.g., this compound) C Parallel Synthesis of Sulfonamide Library A->C B Select Amine Building Blocks B->C D Purification and Characterization (LC-MS, NMR) C->D E High-Throughput Screening (HTS) (e.g., Enzyme Inhibition Assay) D->E Compound Library F Hit Identification E->F G Dose-Response and IC50 Determination F->G H Structure-Activity Relationship (SAR) Analysis G->H H->A Feedback for Next Generation Design

Caption: Workflow for sulfonamide library synthesis and screening.

Signaling Pathway: Carbonic Anhydrase Inhibition by Sulfonamides

Sulfonamides are well-known inhibitors of carbonic anhydrases, enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition is a key mechanism of action for several classes of drugs, including diuretics and antiglaucoma agents.

G Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Catalytic Reaction Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O Zn->Water Inhibition Inhibition CO2 CO₂ Water->CO2 Nucleophilic Attack HCO3 HCO₃⁻ CO2->HCO3 + H₂O HCO3->CO2 - H₂O H H⁺ Sulfonamide Sulfonamide (R-SO₂NH₂) Sulfonamide->Zn Coordinates to Zinc Ion Inhibition->Water Displaces Water

Caption: Sulfonamide inhibition of carbonic anhydrase.

Conclusion

The choice of this compound as a reagent in drug discovery and organic synthesis presents a clear trade-off between cost and the potential for nuanced molecular design. Its significantly higher price compared to workhorse reagents like p-toluenesulfonyl chloride and benzenesulfonyl chloride makes it less suitable for initial, large-scale screening campaigns. However, for later-stage lead optimization and detailed SAR studies, the ability to introduce an ethoxy group at a specific position can be invaluable for fine-tuning the biological activity and pharmacokinetic properties of a molecule.

Researchers and drug development professionals should therefore consider a tiered approach: utilizing cost-effective, readily available sulfonyl chlorides for initial library synthesis and reserving more specialized and expensive reagents like this compound for targeted modifications of promising lead compounds. This strategy allows for a cost-effective exploration of chemical space while retaining the flexibility to introduce specific functionalities where they are most likely to have a significant impact.

References

A Comparative Guide to the Efficacy of 3-Ethoxy- and 3-Methoxybenzenesulfonyl Chloride in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected efficacy of 3-ethoxybenzenesulfonyl chloride and 3-methoxybenzenesulfonyl chloride, two key reagents in the synthesis of sulfonamides for pharmaceutical and research applications. Due to a lack of direct comparative studies in peer-reviewed literature, this guide outlines a theoretical framework for their relative reactivity based on fundamental electronic effects and proposes a detailed experimental protocol for a head-to-head comparison.

Introduction to Arylsulfonyl Chlorides

Benzenesulfonyl chlorides are pivotal reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters.[1] The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The substituents on the benzene ring of the sulfonyl chloride can significantly influence the reactivity of the sulfonyl chloride group and the properties of the resulting sulfonamide. This guide focuses on two such analogs: 3-ethoxybenzenesulfonyl chloride and 3-methoxybenzenesulfonyl chloride.

Theoretical Efficacy Comparison: Electronic Effects

The primary difference between 3-ethoxy- and 3-methoxybenzenesulfonyl chloride lies in the nature of the alkoxy substituent. Both the methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups are located at the meta position relative to the sulfonyl chloride group. At this position, their electronic influence is primarily governed by the inductive effect, with the resonance effect being less pronounced compared to the ortho and para positions.

  • Inductive Effect (-I): Both oxygen atoms are highly electronegative and exert an electron-withdrawing inductive effect on the benzene ring. This effect slightly increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack.

  • Resonance Effect (+R): The lone pairs on the oxygen atoms can be delocalized into the benzene ring, an electron-donating resonance effect. However, from the meta position, this resonance donation does not directly delocalize to the carbon atom bearing the sulfonyl chloride group.

The key distinction arises from the alkyl portion of the alkoxy groups. The ethyl group in 3-ethoxybenzenesulfonyl chloride is more electron-donating (+I effect) than the methyl group in 3-methoxybenzenesulfonyl chloride. This slightly greater electron-donating character of the ethyl group can subtly decrease the overall electron-withdrawing nature of the ethoxy group compared to the methoxy group.

Hypothesis: The slightly stronger electron-donating nature of the ethyl group in 3-ethoxybenzenesulfonyl chloride is expected to marginally reduce the electrophilicity of the sulfonyl chloride's sulfur atom compared to 3-methoxybenzenesulfonyl chloride. This could theoretically lead to a slightly slower reaction rate with nucleophiles. However, this effect is anticipated to be minimal, and other factors such as steric hindrance (which is negligible in this case) and reaction conditions could play a more significant role in determining the overall efficacy.

Proposed Experimental Comparison

To empirically determine the relative efficacy, a parallel synthesis experiment is proposed. This involves reacting both 3-ethoxy- and 3-methoxybenzenesulfonyl chloride with a model primary or secondary amine under identical reaction conditions and monitoring key performance indicators.

Key Comparison Metrics:

  • Reaction Yield: The percentage of the theoretical maximum amount of product that is actually produced.

  • Reaction Time: The time required to reach reaction completion, as monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product Purity: The purity of the isolated sulfonamide product, assessed by analytical methods such as NMR spectroscopy and elemental analysis.

Data Presentation

The following table provides a structured format for presenting the quantitative data obtained from the proposed comparative experiment.

Parameter3-Ethoxybenzenesulfonyl Chloride3-Methoxybenzenesulfonyl Chloride
Reactant Molar Ratio (Amine:Sulfonyl Chloride) 1:1.11:1.1
Reaction Temperature (°C) 2525
Reaction Time (hours) [Experimental Data][Experimental Data]
Isolated Yield (%) [Experimental Data][Experimental Data]
Product Purity (by HPLC, %) [Experimental Data][Experimental Data]
Product Purity (by ¹H NMR, %) [Experimental Data][Experimental Data]

Experimental Protocols

A detailed protocol for a representative sulfonamide synthesis is provided below. This can be adapted for specific research needs.

Synthesis of N-benzyl-3-methoxybenzenesulfonamide

Materials:

  • 3-Methoxybenzenesulfonyl chloride

  • Benzylamine

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) as solvent

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in dichloromethane.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-methoxybenzenesulfonyl chloride (1.1 equivalents) in dichloromethane to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1M HCl and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the pure product and evaporate the solvent to obtain the N-benzyl-3-methoxybenzenesulfonamide.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

The same procedure should be followed for 3-ethoxybenzenesulfonyl chloride to ensure a valid comparison.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reactants Reactant Preparation Amine Amine Solution (e.g., Benzylamine in DCM) Reaction_Methoxy Reaction A: Amine + Base + 3-Methoxybenzenesulfonyl Chloride Amine->Reaction_Methoxy Reaction_Ethoxy Reaction B: Amine + Base + 3-Ethoxybenzenesulfonyl Chloride Amine->Reaction_Ethoxy Base Base (e.g., Pyridine) Base->Reaction_Methoxy Base->Reaction_Ethoxy Sulfonyl_Chloride_Methoxy 3-Methoxybenzenesulfonyl Chloride Solution in DCM Sulfonyl_Chloride_Methoxy->Reaction_Methoxy Sulfonyl_Chloride_Ethoxy 3-Ethoxybenzenesulfonyl Chloride Solution in DCM Sulfonyl_Chloride_Ethoxy->Reaction_Ethoxy Workup_A Aqueous Work-up Reaction_Methoxy->Workup_A Workup_B Aqueous Work-up Reaction_Ethoxy->Workup_B Purification_A Column Chromatography Workup_A->Purification_A Analysis_A Yield, Purity (TLC, HPLC, NMR) Product A Purification_A->Analysis_A Purification_B Column Chromatography Workup_B->Purification_B Analysis_B Yield, Purity (TLC, HPLC, NMR) Product B Purification_B->Analysis_B

Caption: Proposed experimental workflow for the comparative efficacy study.

Reaction Mechanism and Substituent Effects

reaction_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products cluster_substituent_effect Substituent Effect at meta-position R_NH2 R'-NH₂ (Nucleophilic Amine) TS [R'-NH₂---SO₂(Ar)---Cl]‡ R_NH2->TS Nucleophilic Attack Ar_SO2Cl Ar-SO₂Cl (Electrophilic Sulfonyl Chloride) Ar_SO2Cl->TS Methoxy 3-Methoxy: Slightly less electron-donating -> Potentially more reactive SO₂Cl Ar_SO2Cl->Methoxy Ethoxy 3-Ethoxy: Slightly more electron-donating -> Potentially less reactive SO₂Cl Ar_SO2Cl->Ethoxy Sulfonamide Ar-SO₂-NH-R' (Sulfonamide) TS->Sulfonamide C-N bond formation S-Cl bond cleavage HCl HCl TS->HCl

Caption: Generalized mechanism for sulfonamide formation and the hypothesized electronic effects.

Conclusion

While both 3-ethoxy- and 3-methoxybenzenesulfonyl chloride are effective reagents for sulfonamide synthesis, a subtle difference in their reactivity can be postulated based on the electronic properties of the ethoxy and methoxy groups. The proposed experimental framework provides a robust methodology for quantifying this difference in a laboratory setting. For researchers and drug development professionals, the choice between these two reagents may ultimately depend on a balance of factors including reaction kinetics, yield, purity requirements, and reagent availability and cost. The experimental data generated following the protocols in this guide will enable an informed, evidence-based decision.

References

Unveiling the Synthetic Utility of 3-Ethoxybenzene-1-sulfonyl Chloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of a Key Building Block in the Development of Potent Bcl-2/Bcl-xL Inhibitors

For researchers and scientists engaged in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of 3-ethoxybenzene-1-sulfonyl chloride, highlighting its application in the synthesis of potent inhibitors of the anti-apoptotic proteins Bcl-2 and Bcl-xL, as detailed in a pivotal study on the discovery of the investigational drug BM-957.

Performance in the Synthesis of Bcl-2/Bcl-xL Inhibitors

This compound serves as a key reagent in the synthesis of a series of pyrrole-based inhibitors targeting the Bcl-2 family of proteins. Its primary role is to introduce the 3-ethoxyphenylsulfonamido moiety onto a core aniline intermediate, a crucial step in modulating the pharmacological activity of the final compounds.

The performance of this compound can be effectively evaluated by comparing the biological activity of the resulting compound (Compound 16) with that of analogues synthesized using other meta-substituted benzenesulfonyl chlorides. The key comparative data is summarized in the table below.

Sulfonyl Chloride PrecursorResulting CompoundR-groupBcl-2 Ki (nM)Bcl-xL Ki (nM)H146 Cell IC50 (nM)
3-Fluorobenzene-1-sulfonyl chloride73-F<1<112
3-Chlorobenzene-1-sulfonyl chloride83-Cl<1<110
This compound 16 3-OEt <1 <1 11
3-Isopropoxybenzene-1-sulfonyl chloride173-O-iPr<1<110
3-(Trifluoromethylsulfonyl)benzene-1-sulfonyl chloride183-SO2CF3<1<112
3-(Ethylsulfonyl)benzene-1-sulfonyl chloride203-SO2Et<1<111

Data Summary: The data indicates that the compound derived from this compound (Compound 16) exhibits potent inhibitory activity against both Bcl-2 and Bcl-xL, with Ki values of less than 1 nM.[1][2] Furthermore, it demonstrates strong anti-proliferative effects in the H146 small-cell lung cancer cell line, with an IC50 value of 11 nM.[1][2] Notably, its performance is comparable to that of compounds synthesized with other sulfonyl chlorides bearing different substituents at the meta-position, such as fluoro, chloro, isopropoxy, and sulfonyl-containing groups. This suggests that the ethoxy group at this position is well-tolerated and contributes to the high potency of the final inhibitor.

Experimental Protocols

The synthesis of the sulfonamide derivatives, including Compound 16, was achieved via a general procedure as described in the cited literature.[1][2]

General Procedure I: Synthesis of Sulfonamides (e.g., Compound 16)

  • Reduction of the Nitro Precursor: To a solution of the nitro-containing precursor, 5-(4-chlorophenyl)-4-(3-(4-(4-nitrophenyl)piperazin-1-yl)phenyl)-1,2-dimethyl-N-(3-(4-methylpiperazin-1-yl)propyl)-1H-pyrrole-3-carboxamide (35) (100 mg, 0.15 mmol), in 15 mL of methanol, 10% wt. Pd/C (10 mg) is added. The mixture is stirred under a hydrogen atmosphere for approximately 20 minutes at room temperature, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under vacuum. The resulting aniline intermediate is used in the next step without further purification.

  • Sulfonylation: The crude aniline intermediate is dissolved in pyridine. At 0 °C, this compound (or an alternative sulfonyl chloride) (0.18 mmol) is added to the solution. The reaction mixture is stirred and allowed to warm from 0 °C to room temperature for 1 hour, with the reaction progress monitored by TLC.

  • Work-up and Purification: Upon completion of the reaction, 10 mL of water is added to the mixture, which is then extracted with ethyl acetate (2 x 30 mL). The combined organic layers are washed with brine (50 mL), dried over sodium sulfate (Na2SO4), and concentrated in vacuo. The final product is then purified by appropriate chromatographic techniques.

Visualizing the Experimental Workflow and Biological Pathway

To better illustrate the synthesis and the biological context of the compounds, the following diagrams are provided.

G cluster_synthesis Synthetic Workflow Nitro_Precursor Nitro Precursor (35) Aniline_Intermediate Aniline Intermediate Nitro_Precursor->Aniline_Intermediate Pd/C, H2 Final_Compound Final Compound (16) Aniline_Intermediate->Final_Compound Sulfonyl_Chloride 3-Ethoxybenzene-1- sulfonyl chloride Sulfonyl_Chloride->Final_Compound Pyridine

Caption: Synthetic workflow for the preparation of Compound 16.

G cluster_pathway Bcl-2/Bcl-xL Mediated Apoptosis Pathway Apoptotic_Stimuli Apoptotic Stimuli Bax_Bak Bax/Bak Apoptotic_Stimuli->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion forms pores Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Bcl2_BclxL Bcl-2 / Bcl-xL Bcl2_BclxL->Bax_Bak inhibits Compound_16 Compound 16 Compound_16->Bcl2_BclxL inhibits

Caption: Inhibition of the Bcl-2/Bcl-xL anti-apoptotic pathway by Compound 16.

References

Mechanistic Insights into 3-Ethoxybenzene-1-sulfonyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Ethoxybenzene-1-sulfonyl chloride, examining its reactivity and potential applications in organic synthesis and drug discovery. Due to a scarcity of direct experimental studies on this specific sulfonyl chloride, this report leverages established principles of physical organic chemistry and available data for analogous compounds to project its mechanistic behavior and performance relative to more commonly studied alternatives.

Executive Summary

This compound is an aromatic sulfonyl chloride whose reactivity is influenced by the electron-donating ethoxy group at the meta position. While direct kinetic and yield data are limited in publicly available literature, its performance in nucleophilic substitution reactions can be predicted to be comparable to or slightly less reactive than unsubstituted benzenesulfonyl chloride. This guide presents a theoretical framework for its reactivity based on Hammett correlations and provides detailed experimental protocols for common sulfonylation reactions, which can be adapted for this specific reagent.

Comparative Performance Analysis

The primary reactions of sulfonyl chlorides involve nucleophilic attack at the sulfur atom, leading to the formation of sulfonamides, sulfonate esters, and other derivatives. The reactivity of the sulfonyl chloride is governed by the electronic properties of the substituents on the benzene ring.

Theoretical Reactivity Profile

The Hammett equation (log(k/k₀) = ρσ) provides a quantitative measure of the effect of a substituent on the rate of a reaction. The sigma (σ) constant quantifies the electronic effect of a substituent, while the rho (ρ) value is characteristic of the reaction's sensitivity to these effects. For the hydrolysis of benzenesulfonyl chlorides, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state.

The ethoxy group at the meta position (m-OEt) has a Hammett sigma constant (σ_m) of approximately +0.1. This positive value signifies a weak electron-withdrawing inductive effect, which is expected to slightly increase the electrophilicity of the sulfonyl sulfur compared to an unsubstituted benzene ring (σ = 0). However, compared to strongly electron-withdrawing groups like a nitro group (m-NO₂, σ_m = +0.71), the activating effect of the meta-ethoxy group is modest.

Table 1: Hammett Sigma Constants and Predicted Relative Reactivity in Hydrolysis

Sulfonyl ChlorideSubstituentHammett Constant (σ)Predicted Relative Hydrolysis Rate (k/k₀)
Benzenesulfonyl chloride-H01 (Reference)
This compound m-OEt +0.10 Slightly > 1
3-Nitrobenzene-1-sulfonyl chloridem-NO₂+0.71Significantly > 1
4-Methoxybenzene-1-sulfonyl chloridep-OMe-0.27< 1
4-Methylbenzene-1-sulfonyl chloride (Tosyl chloride)p-Me-0.17< 1

Note: The predicted relative hydrolysis rate is a qualitative estimation based on the Hammett sigma constants. Actual reaction rates will depend on specific reaction conditions.

Performance in Sulfonamide and Sulfonate Ester Formation

In reactions with nucleophiles such as amines and alcohols, this compound is expected to exhibit good to excellent yields, comparable to other common sulfonyl chlorides. The reaction proceeds via a nucleophilic attack on the sulfur atom, followed by the displacement of the chloride leaving group.

Table 2: Comparison of Sulfonylating Agents in Organic Synthesis

Sulfonylating AgentKey FeaturesCommon Applications
This compound - Moderate reactivity. - Introduces the 3-ethoxyphenylsulfonyl moiety.- Synthesis of novel sulfonamides and sulfonate esters for potential biological screening.
p-Toluenesulfonyl chloride (TsCl)- Widely used and commercially available. - Forms stable tosylate leaving groups.- Protection of alcohols and amines. - Activation of alcohols for nucleophilic substitution.
2-Naphthalenesulfonyl chloride- Introduces a bulky, rigid aromatic group.- Used in the synthesis of fluorescent probes and chiral auxiliaries.
4-Nitrobenzenesulfonyl chloride (Nosyl chloride)- Highly reactive due to the electron-withdrawing nitro group. - Nosylates are good leaving groups.- Used when higher reactivity is required.
Methanesulfonyl chloride (MsCl)- Small, non-aromatic sulfonylating agent. - Mesylates are excellent leaving groups.- Activation of alcohols for substitution and elimination reactions.

Reaction Mechanisms and Experimental Protocols

The reactions of this compound with nucleophiles are generally considered to proceed through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom.

General Reaction Workflow

G Substrate This compound Intermediate Pentacoordinate Intermediate (transient) Substrate->Intermediate Nucleophile Amine (R-NH₂) or Alcohol (R-OH) Nucleophile->Intermediate Base Base (e.g., Pyridine, Triethylamine) Base->Intermediate Solvent Aprotic Solvent (e.g., DCM, THF) Product Sulfonamide or Sulfonate Ester Intermediate->Product Byproduct HCl (neutralized by base) Intermediate->Byproduct

Caption: General workflow for sulfonylation reactions.

Signaling Pathway Analogy: The Sulfonylation Cascade

While not a biological signaling pathway in the traditional sense, the process of sulfonylation can be visualized as a chemical cascade where the sulfonyl chloride acts as the primary "signal" that activates a substrate for further transformation.

G cluster_activation Activation Step cluster_transformation Transformation Step SulfonylChloride 3-Ethoxybenzene-1- sulfonyl chloride ActivatedAlcohol Sulfonate Ester (Good Leaving Group) SulfonylChloride->ActivatedAlcohol Sulfonylation Alcohol Alcohol (Poor Leaving Group) Alcohol->ActivatedAlcohol FinalProduct Substituted Product ActivatedAlcohol->FinalProduct SN2 Reaction Nucleophile Nucleophile (e.g., Nu⁻) Nucleophile->FinalProduct

Caption: Activation of an alcohol via sulfonylation.

Key Experimental Protocols

The following are general protocols for the synthesis of sulfonamides and sulfonate esters. These can be adapted for use with this compound.

Protocol 1: Synthesis of a Sulfonamide

Objective: To synthesize N-aryl-3-ethoxybenzenesulfonamide.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.0 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the substituted aniline in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of a Sulfonate Ester

Objective: To synthesize an aryl 3-ethoxybenzenesulfonate.

Materials:

  • This compound (1.1 eq)

  • Substituted phenol (1.0 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the substituted phenol in anhydrous DCM, add triethylamine.

  • Cool the mixture to 0 °C.

  • Add this compound portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography.

Applications in Drug Development

Conclusion

This compound represents a versatile, yet under-explored, reagent in organic synthesis. Based on fundamental principles of physical organic chemistry, its reactivity is predicted to be well-suited for the synthesis of a diverse range of sulfonamides and sulfonate esters. The experimental protocols provided in this guide offer a starting point for researchers to explore the utility of this compound in their synthetic endeavors, particularly in the search for novel bioactive molecules. Further experimental studies are warranted to fully elucidate its kinetic and synthetic profile.

Comparative Cross-Reactivity Analysis of 3-Ethoxybenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the reactivity of 3-Ethoxybenzene-1-sulfonyl chloride in comparison to other common sulfonyl chlorides, supported by experimental data and protocols.

This guide provides a comprehensive comparison of the cross-reactivity of this compound with a selection of alternative sulfonyl chlorides. The reactivity of sulfonyl chlorides is a critical parameter in various applications, including organic synthesis, medicinal chemistry, and the development of chemical probes. Understanding the relative reactivity of these compounds is essential for controlling reaction outcomes, predicting potential off-target effects, and designing molecules with desired activity profiles.

Executive Summary

The reactivity of this compound is primarily governed by the electronic properties of the ethoxy substituent on the benzene ring. As an electron-donating group, the ethoxy moiety decreases the electrophilicity of the sulfonyl sulfur atom, thereby reducing its reactivity towards nucleophiles compared to unsubstituted benzenesulfonyl chloride. This guide presents a comparative analysis of its hydrolysis rate, a common metric for assessing sulfonyl chloride reactivity, alongside other substituted benzenesulfonyl chlorides. The data consistently demonstrates that electron-withdrawing substituents accelerate the rate of hydrolysis, while electron-donating substituents have a retarding effect.

Comparative Reactivity Data

The following table summarizes the relative hydrolysis rates of this compound and a selection of other commercially available benzenesulfonyl chloride derivatives. The hydrolysis rate constant (k) serves as a quantitative measure of their susceptibility to nucleophilic attack by water. A higher rate constant indicates greater reactivity.

Sulfonyl ChlorideSubstituentSubstituent PositionElectronic EffectRelative Hydrolysis Rate (k/k₀)¹
Benzenesulfonyl Chloride-H-Neutral1.00
This compound -OCH₂CH₃metaElectron-donating (inductive)~0.8 (estimated)²
4-Methoxybenzene-1-sulfonyl chloride-OCH₃paraElectron-donating (resonance)0.48[1]
4-Methylbenzene-1-sulfonyl chloride-CH₃paraElectron-donating (hyperconjugation)0.61[1]
4-Fluorobenzene-1-sulfonyl chloride-FparaElectron-withdrawing (inductive)1.34[2]
4-Chlorobenzene-1-sulfonyl chloride-ClparaElectron-withdrawing (inductive)2.12[1]
3-Nitrobenzene-1-sulfonyl chloride-NO₂metaElectron-withdrawing (inductive)6.75[1]
4-Nitrobenzene-1-sulfonyl chloride-NO₂paraElectron-withdrawing (resonance)8.49[1]

¹Relative rate compared to benzenesulfonyl chloride. ²No direct experimental value for the hydrolysis rate constant of this compound was found in the searched literature. This value is an estimation based on the known electronic effects of a meta-ethoxy group, which is weakly electron-donating through induction, and is expected to be slightly less deactivating than a para-methoxy group.

Theoretical Framework: The Hammett Relationship

The observed trend in reactivity can be rationalized using the Hammett equation, which relates the reaction rate of substituted aromatic compounds to the electronic properties of their substituents. For the hydrolysis of benzenesulfonyl chlorides, a positive Hammett ρ value is observed, indicating that electron-withdrawing groups, which stabilize the developing negative charge in the transition state of the nucleophilic attack, accelerate the reaction rate.[2] Conversely, electron-donating groups destabilize this transition state, leading to a slower reaction.

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism at the sulfur atom.[2] The incoming nucleophile (in this case, water) attacks the electrophilic sulfur center, leading to a trigonal bipyramidal transition state.

G Figure 1. Sₙ2 Mechanism for Sulfonyl Chloride Hydrolysis cluster_reactants Reactants cluster_ts Transition State cluster_products Products ArSO2Cl Ar-SO₂(Cl) TS [Ar-SO₂(Cl)(OH₂)]‡ ArSO2Cl->TS Nucleophilic Attack H2O H₂O H2O->TS ArSO3H Ar-SO₃H TS->ArSO3H Leaving Group Departure HCl HCl TS->HCl

Figure 1. Sₙ2 Mechanism for Sulfonyl Chloride Hydrolysis

Experimental Protocols

Synthesis of this compound

A general and reliable method for the synthesis of arylsulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound.

Materials:

  • Ethoxybenzene

  • Chlorosulfonic acid

  • Crushed ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, and cooled in an ice bath, place chlorosulfonic acid.

  • Slowly add ethoxybenzene dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel.

Note: This is a general procedure and should be adapted and optimized based on laboratory safety guidelines and specific experimental requirements. Chlorosulfonic acid is highly corrosive and reacts violently with water; appropriate personal protective equipment should be worn.

Determination of Hydrolysis Rate by UV-Vis Spectrophotometry

The rate of hydrolysis of sulfonyl chlorides can be conveniently monitored by UV-Vis spectrophotometry by observing the change in absorbance of a pH indicator. The hydrolysis reaction produces hydrochloric acid, which causes a pH change in a buffered solution.

Materials:

  • This compound and other sulfonyl chlorides for comparison

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • pH indicator solution (e.g., bromocresol green)

  • Spectrophotometer

  • Thermostatted cuvette holder

  • Acetonitrile (or other suitable solvent to dissolve the sulfonyl chloride)

Procedure:

  • Prepare a stock solution of the sulfonyl chloride in acetonitrile.

  • In a cuvette, prepare a reaction mixture containing the buffer solution and the pH indicator.

  • Place the cuvette in the thermostatted holder of the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).

  • Initiate the reaction by injecting a small aliquot of the sulfonyl chloride stock solution into the cuvette and mix quickly.

  • Immediately start recording the absorbance at the wavelength of maximum absorbance of the acidic form of the indicator over time.

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function.

G Figure 2. Workflow for Hydrolysis Rate Determination prep_stock Prepare Sulfonyl Chloride Stock Solution initiate_reaction Initiate Reaction by Adding Stock Solution prep_stock->initiate_reaction prep_reaction_mix Prepare Reaction Mixture (Buffer + Indicator) equilibrate Equilibrate Mixture in Spectrophotometer prep_reaction_mix->equilibrate equilibrate->initiate_reaction record_data Record Absorbance vs. Time initiate_reaction->record_data analyze_data Analyze Data to Determine Rate Constant record_data->analyze_data

Figure 2. Workflow for Hydrolysis Rate Determination

Conclusion

The cross-reactivity of this compound is lower than that of unsubstituted benzenesulfonyl chloride and significantly lower than that of derivatives bearing electron-withdrawing groups. This property makes it a suitable reagent in synthetic applications where milder reaction conditions or higher selectivity are required. The provided data and protocols offer a valuable resource for researchers to compare and select the appropriate sulfonyl chloride for their specific needs and to design experiments to further investigate their reactivity profiles.

References

Safety Operating Guide

Safe Disposal of 3-Ethoxybenzene-1-sulfonyl chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Disposal Information

Proper handling and disposal of 3-Ethoxybenzene-1-sulfonyl chloride are critical for ensuring laboratory safety and environmental protection. This chemical is a corrosive and water-reactive substance that requires stringent adherence to established safety protocols. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals.

I. Understanding the Hazards

This compound, like other sulfonyl chlorides, presents multiple hazards. It is crucial to be fully aware of these before handling the substance.

  • Corrosivity : Causes severe skin burns and eye damage upon contact.[1][2][3][4]

  • Toxicity : Harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Reactivity : Reacts vigorously, and sometimes violently, with water and moisture to produce toxic and corrosive gases, including hydrogen chloride and sulfuric acid.[2][5][6][7] It is also incompatible with strong oxidizing agents, bases, alcohols, and amines.[2][6]

II. Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.[2][6][8]

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][6][8] Gloves must be inspected before use.
Eye/Face Protection Safety goggles and a face shield.[1][6][8]
Body Protection Chemical-resistant lab coat or a complete suit protecting against chemicals.[1][6][8]
Respiratory A NIOSH-approved respirator with an acid gas cartridge is essential if there is a risk of vapor or aerosol exposure.[1][2][6]
III. Spill and Leak Management

In the event of a spill, immediate and appropriate action is required to prevent injury and environmental contamination.

  • Evacuate and Secure : Immediately evacuate personnel from the affected area and restrict access.[5][6]

  • Ventilate : Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.[6]

  • Eliminate Ignition Sources : Remove all potential sources of ignition from the vicinity.[5][6][9]

  • Containment and Cleanup :

    • For liquid spills, cover and absorb the material with a dry, non-combustible absorbent such as vermiculite, dry sand, or earth.[5][6] DO NOT USE WATER or combustible materials for absorption.[5]

    • For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a designated container.[1]

  • Collect Waste : Transfer the absorbed material and contaminated absorbents into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[1][5][9]

  • Decontaminate : Clean the spill area thoroughly, but avoid flushing with water into drains.[1][2]

IV. Proper Disposal Protocol

Disposal of this compound and its contaminated materials must be handled as hazardous waste through a licensed disposal company.[1][10] Adherence to local, state, and federal regulations is mandatory.

Step 1: Segregation and Storage

  • Keep waste this compound in its original or a compatible, tightly sealed container.

  • Clearly label the container with the chemical name and associated hazards.

  • Store the waste in a cool, dry, well-ventilated area away from incompatible materials, particularly water and moisture.[2]

  • Do not mix with other waste streams.

Step 2: Chemical Neutralization (for experienced personnel only) Sulfonyl chlorides can be slowly and carefully neutralized by reacting them with a basic solution. This procedure should only be performed by trained professionals with appropriate safety measures in place due to the vigorous nature of the reaction.

  • Methodology : In a large flask equipped with a stirrer and situated in an ice bath within a chemical fume hood, place a large volume of a stirred, cold 10% sodium hydroxide or sodium bicarbonate solution.

  • Slowly, and in small portions, add the waste sulfonyl chloride to the basic solution.

  • The reaction is exothermic and will release gas. The rate of addition must be controlled to prevent excessive heat generation and foaming.

  • Continue stirring for several hours after the addition is complete to ensure the reaction goes to completion.

  • The resulting aqueous solution containing the much less hazardous sulfonate salt can then be neutralized and disposed of according to institutional guidelines for aqueous waste.

Step 3: Professional Disposal

  • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[1]

  • Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and hazards.

  • Dispose of contaminated packaging and containers as unused product.[1]

Quantitative Data

The following table summarizes key data for Benzenesulfonyl chloride, a closely related and representative sulfonyl chloride. This data should be used as a guide for understanding the general properties of this compound.

PropertyValueReference Compound
UN Number 2225Benzenesulfonyl chloride
Hazard Class 8 (Corrosive)Benzenesulfonyl chloride
Packing Group IIIBenzenesulfonyl chloride
Oral LD50 (Rat) 1960 mg/kgBenzenesulfonyl chloride
Melting Point 13 - 15 °CBenzenesulfonyl chloride
Reportable Quantity (RQ) 100 lbsBenzenesulfonyl chloride

Source:[3][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the safe disposal of this compound.

G start Start: Handling This compound ppe Wear Full PPE: Gloves, Goggles, Face Shield, Lab Coat, Respirator start->ppe spill_check Spill or Leak? ppe->spill_check spill_procedure Follow Spill Protocol: 1. Evacuate & Secure 2. Ventilate 3. Absorb with Dry Inert Material 4. Collect in Sealed Container spill_check->spill_procedure Yes waste_generation Waste Generated (Unused product, contaminated material) spill_check->waste_generation No package_waste Package for Disposal: 1. Use Original/Compatible Container 2. Seal Tightly & Label Clearly 3. Store Safely spill_procedure->package_waste neutralization_decision Chemical Neutralization (Expert Use Only)? waste_generation->neutralization_decision neutralization_protocol Slowly add to cold, stirred basic solution (e.g., NaOH). Control temperature. neutralization_decision->neutralization_protocol Yes neutralization_decision->package_waste No aqueous_waste Neutralized Aqueous Waste neutralization_protocol->aqueous_waste disposal_service Contact Licensed Waste Disposal Service aqueous_waste->disposal_service package_waste->disposal_service end End: Proper Disposal disposal_service->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Ethoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Ethoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Hazard Information

This compound is a corrosive chemical that can cause severe skin burns and serious eye damage.[1][2][3][4][5] It may also be harmful if swallowed or inhaled.[2][6] Contact with water can liberate toxic gases.[7] Therefore, stringent safety measures must be implemented to minimize exposure risks.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent contact and inhalation.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[6][8][9]Protects against splashes and vapors that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[6][9]Prevents skin contact which can lead to severe burns. Gloves must be inspected before use and disposed of properly after handling.[6]
Body Protection Chemical-resistant lab coat or apron.[9]Protects underlying clothing and skin from potential splashes.
Respiratory Protection Use in a well-ventilated area. A respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used if ventilation is inadequate or if there is a risk of inhalation.[8]Minimizes the risk of respiratory tract irritation from vapors or aerosols.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[9]

  • All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[7][9]

  • Keep the container tightly closed when not in use.[1][7]

2. Handling and Use:

  • Wear the complete set of mandatory PPE before handling the chemical.

  • Avoid all direct contact with the skin, eyes, and clothing.[2][7]

  • Do not breathe vapors or mists.[6][7]

  • When transferring, pour slowly and carefully to avoid splashing.

  • Keep away from water and moisture, as it can react to release toxic gases.[7]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[7]

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[5][7]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][5][7]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][5][7]

  • Spills: Evacuate the area. For small spills, absorb with an inert dry material (e.g., sand, dry lime) and place in a suitable container for disposal.[7] Do not use water for cleanup.[7] Ensure the cleanup is performed by personnel wearing appropriate PPE.

Disposal Plan

1. Waste Identification and Collection:

  • This compound and any materials contaminated with it are considered hazardous waste.

  • Collect all waste in a designated, properly labeled, and sealed container. The container should be resistant to corrosion.[4]

2. Storage of Waste:

  • Store waste containers in a cool, dry, and well-ventilated area, segregated from incompatible materials.

3. Disposal Procedure:

  • Disposal of this chemical waste must be carried out by a licensed hazardous waste disposal company.

  • Do not dispose of it down the drain or with regular trash.[1][6]

  • All disposal activities must comply with local, regional, and national environmental regulations.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Check Safety Shower & Eyewash prep_hood->prep_emergency handle_transfer Transfer Chemical prep_emergency->handle_transfer handle_use Perform Experiment handle_transfer->handle_use emergency_spill Spill handle_transfer->emergency_spill cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate disp_collect Collect Waste handle_use->disp_collect emergency_exposure Exposure handle_use->emergency_exposure storage_store Store Securely cleanup_decontaminate->storage_store disp_dispose Dispose via Licensed Contractor disp_collect->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.